Lcariin
Description
Historical Context of Academic Inquiry into Flavonoids from Epimedium Species
The use of Epimedium species in traditional medicine, particularly in China, dates back thousands of years, where they were employed for various ailments, including those related to kidney function and vitality. researchgate.netfrontiersin.orgfrontiersin.orgrroij.comcaldic.com This long history of traditional use provided the impetus for early academic investigations into the chemical constituents of these plants. Initial phytochemical studies focused on isolating and identifying the compounds responsible for the observed biological effects. These efforts led to the discovery of flavonoids as the major bioactive components in Epimedium leaves. researchgate.netfrontiersin.orgfrontiersin.org The identification of various prenylated flavonol glycosides, including epimedin A, epimedin B, epimedin C, and icariin (B1674258), marked a significant step in understanding the chemical basis of Epimedium's therapeutic properties. researchgate.netfrontiersin.org Research over the decades has involved the isolation and structural elucidation of over 260 compounds from different Epimedium species, with prenylated flavonoids being the predominant class. researchgate.netfrontiersin.orgrroij.comcaldic.com
Significance of Icariin as a Lead Research Compound in Medicinal Chemistry
Icariin has emerged as a lead research compound in medicinal chemistry due to its diverse and promising pharmacological activities. mdpi.comfrontiersin.orgmdpi.com Its unique chemical structure, an isoprenoid flavonoid glycoside with specific substitutions, contributes to its interactions with various biological targets. frontiersin.orgresearchgate.netplos.org The identification of icariin as a phosphodiesterase-5 (PDE5) inhibitor was a pivotal finding that highlighted its potential in addressing conditions like erectile dysfunction, a property traditionally associated with Epimedium. nih.govexamine.comsemanticscholar.org This discovery spurred extensive research into icariin's mechanisms of action and its potential therapeutic applications beyond traditional uses. mdpi.comexamine.com As a lead compound, icariin serves as a scaffold for the design and synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. plos.org Studies exploring the structure-activity relationship of icariin derivatives have provided valuable insights into the key structural features required for specific biological activities, such as PDE5 inhibition. plos.org
Scope of Current Academic Investigations and Research Frontiers
Current academic investigations into icariin are broad and encompass various research frontiers. A significant area of focus is the detailed elucidation of its molecular mechanisms of action in different physiological and pathological processes. This includes exploring its interactions with enzymes, receptors, and signaling pathways. For instance, research continues to investigate its effects on bone metabolism, where studies suggest it can promote osteogenic differentiation and inhibit adipogenesis of mesenchymal stem cells, and its potential in preventing osteoporosis. nih.govresearchgate.netfrontiersin.orgresearchgate.net
Another active research area is icariin's potential in neurological disorders. Studies are exploring its neuroprotective effects, including its ability to attenuate neuronal damage and its potential relevance in conditions like Alzheimer's and Parkinson's disease, as well as its impact on schizophrenia-like behaviors in animal models. mdpi.comexamine.comfrontiersin.orgdovepress.com Research also extends to its effects on the cardiovascular system, investigating its anti-atherosclerosis activity and its potential to improve blood circulation. frontiersin.orgnih.gov
Furthermore, the role of icariin in modulating the immune system and its potential anti-inflammatory and antioxidant properties are subjects of ongoing research. frontiersin.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov Investigations into its potential as an anticancer agent, exploring its effects on cancer cell proliferation, migration, and apoptosis, also represent a key research frontier. frontiersin.orgresearchgate.net
The biosynthesis of icariin and other flavonoids in Epimedium species is another area of active academic inquiry, with researchers striving to understand the genetic and enzymatic pathways involved to potentially enhance the production of these valuable compounds. frontiersin.orgfrontiersin.orgchinbullbotany.com
Detailed research findings often involve in vitro and in vivo studies examining the effects of icariin on specific cellular processes, protein expression levels, and signaling pathway activity. For example, studies have shown that icariin can inhibit the injury of human umbilical vein endothelial cells induced by oxidized low-density lipoprotein in a concentration-dependent manner and downregulate the expression of adhesion molecules like ICAM-1, VCAM-1, and E-selectin. nih.gov Research using animal models of osteonecrosis has indicated that icariin can activate the PI3k/Akt signaling pathway and upregulate the expression of VEGF and NO. frontiersin.org
Interactive data tables could be generated to summarize specific research findings, such as:
IC50 or Ki values of icariin and its analogs against PDE5 isoforms. plos.orgexamine.com
Concentration-dependent effects of icariin on cell viability or specific protein markers in in vitro studies. frontiersin.orgnih.govfrontiersin.org
Changes in biochemical markers or gene expression levels in animal models treated with icariin. frontiersin.orgdovepress.comfrontiersin.org
For instance, a table could present data on the effect of different icariin concentrations on the survival rate of A549 lung cancer cells, showing a dose-dependent reduction at concentrations ≥ 100 μmol/L. frontiersin.org Another table could illustrate the impact of icariin on inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cisplatin-induced cell damage models, demonstrating a dose-dependent inhibition. frontiersin.org
The exploration of icariin's metabolites, such as icariside II and icaritin (B1674259), and their respective biological activities and pharmacokinetic profiles, also constitutes an important part of current research. mdpi.commdpi.comfrontiersin.org These investigations aim to understand how icariin is processed in the body and whether its metabolites contribute to or are responsible for some of its observed effects.
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856108 | |
| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56692-02-5 | |
| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Research Sample Preparation and Analysis
Advanced Extraction and Purification Techniques for Icariin (B1674258) and its Analogues
Effective extraction and purification are prerequisite steps for the accurate analysis of icariin and its analogues from complex biological and botanical samples. While the search results did not provide specific details on "advanced" extraction and purification techniques beyond general mentions of sample preparation using solvents like methanol (B129727) and ultrasonic techniques researchgate.net, it is understood in analytical chemistry that advanced approaches often involve techniques aimed at improving yield, purity, and efficiency while minimizing sample degradation. These can include:
Pressurized Liquid Extraction (PLE): Using elevated temperature and pressure with solvents to enhance extraction efficiency from solid matrices.
Supercritical Fluid Extraction (SFE): Employing supercritical fluids, such as CO2, as the extraction solvent, offering tunable selectivity.
Microwave-Assisted Extraction (MAE): Utilizing microwave energy to heat solvents and accelerate the extraction process.
Solid-Phase Extraction (SPE): A chromatographic technique used for sample cleanup and preconcentration of analytes from liquid matrices.
High-Speed Countercurrent Chromatography (HSCCC): A liquid-liquid chromatographic technique useful for the preparative separation and purification of compounds.
Research indicates that sample preparation for icariin analysis often involves solvent extraction, such as using methanol for dietary supplements researchgate.net. Ultrasonic techniques have also been applied in sample preparation to enhance the extraction of icariin researchgate.net. Following extraction, purification steps, potentially involving techniques like column chromatography or SPE, are typically necessary to isolate icariin and its analogues from interfering substances before chromatographic and spectroscopic analysis.
Chromatographic and Spectroscopic Methods for Research Sample Quantification and Elucidation
Chromatographic and spectroscopic methods are indispensable tools for the separation, quantification, and structural elucidation of icariin and its related compounds in research samples.
High-Performance Liquid Chromatography (HPLC) Applications in Icariin Research
HPLC is a widely used technique for the quantitative and qualitative analysis of icariin in various matrices, including plant extracts, dietary supplements, and biological samples. HPLC offers good accuracy, reproducibility, and selectivity for the quantitative analysis of icariin researchgate.net.
Applications of HPLC in icariin research include:
Determination of icariin content in dietary supplements researchgate.net.
Quantitative analysis of icariin in dry extracts of Epimedium koreanum researchgate.net.
Simultaneous quantification of icariin and other flavonoids, such as epimedin C, in herbal extracts and related products pensoft.net.
Analysis of icariin in Epimedium koreanum extracts using a C18 column and UV detection at 270 nm e-nps.or.kr.
Qualitative and quantitative analysis of icariin in thermogenic weight loss products ingentaconnect.com.
Different HPLC conditions have been optimized for icariin analysis. One method utilized a C18 column with a gradient elution of acetonitrile (B52724) and 1% phosphoric acid solution researchgate.net. Another HPLC-DAD method for simultaneous determination of epimedin C and icariin employed a Shim-pack GIST C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% H3PO4, detected at 254 nm pensoft.net. HPLC coupled with a diode array detector (DAD) is frequently employed for the simultaneous quantification of multiple flavonoids, including icariin pensoft.net.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolite Analysis
UPLC-MS/MS is a powerful hyphenated technique offering high sensitivity, speed, and resolution, making it particularly suitable for the analysis of icariin and its metabolites in complex biological samples. This method is crucial for pharmacokinetic studies and the identification of metabolic pathways.
UPLC-MS/MS applications in icariin research include:
Qualitative and quantitative analysis of icariin analogues in Epimedium koreanum researchgate.net.
Analysis of icariin metabolism in rat feces, bile, and urine, leading to the detection and tentative identification of 17 metabolites oup.com.
Simultaneous quantification of icariin and its primary metabolites, including icariside Ⅰ, icariside Ⅱ, baohuoside Ⅱ, wushanicaritin, icaritin (B1674259), and desmethylicaritin, in mouse urine nih.govresearchgate.netfrontiersin.org.
Pharmacokinetic studies of icariin and icariside II in rat plasma mdpi.com.
Quantification of icariin and its metabolites, icariside I and icariside II, in mouse whole blood frontiersin.org.
A UPLC-MS/MS method for icariin and its metabolites in mouse urine utilized an Agilent SB-C18 column with a mobile phase of ultrapure water with 0.1% formic acid and acetonitrile with 0.1% formic acid in a gradient elution nih.govfrontiersin.orgnih.gov. This method demonstrated good linearity and precision for the simultaneous quantification of seven analytes nih.govfrontiersin.org. Another UPLC-MS/MS method for the simultaneous quantification of icariin and icariside II in rat plasma used multiple reaction monitoring (MRM) with specific transitions for each compound and an internal standard mdpi.com. This method showed good linearity, precision, and recovery mdpi.com.
Research findings using UPLC-MS/MS have revealed that icariin undergoes various metabolic transformations in vivo, including desugarization, dehydrogenation, hydroxylation, demethylation, and glucuronidation oup.com. For instance, in rats, a significant portion of orally administered icariin was transformed into icariside II mdpi.com.
Table 1: Cumulative Urinary Excretion of Icariin and Metabolites in Mice (72 hours post-administration)
| Compound | Cumulative Urinary Excretion (ng) |
| Icariin | 13.48 |
| Icariside Ⅰ | 18.70 |
| Icariside Ⅱ | 2627.51 |
| Baohuoside Ⅱ | 2.04 |
| Wushanicaritin | 10.04 |
| Icaritin | 3420.44 |
| Desmethylicaritin | 735.13 |
Data derived from UPLC-MS/MS analysis of mouse urine. nih.govfrontiersin.org
Capillary Zone Electrophoresis (CZE) in Analytical Research
Capillary Zone Electrophoresis (CZE) is an electrophoretic technique that separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte solution. CZE offers advantages such as high separation efficiency, short analysis time, and low sample and solvent consumption.
Applications of CZE in icariin research include:
Determination of icariin in Chinese traditional medicine researchgate.net.
Determination of icariin and its metabolites (icaritin and desmethylicaritin) in rat serum for pharmacokinetic studies nih.gov.
Development and validation of a nonaqueous capillary electrophoresis method for simultaneous estimation of icariin, icariside II, and epimedin K in Epimedium leaves tandfonline.com.
An accurate and simple CZE method for determining icariin in Chinese traditional medicine used a borate (B1201080) solution containing acetonitrile as the running buffer researchgate.net. For the analysis of icariin and its metabolites in rat serum, an optimized CZE method utilized a sodium tetraborate (B1243019) and monobasic sodium phosphate-acetonitrile buffer with UV detection at 270 nm nih.gov. This method was validated and found useful for pharmacokinetic studies nih.gov. Nonaqueous capillary electrophoresis has also been explored for the simultaneous determination of icariin and other flavonoids in Epimedium leaves, employing a borate-acetonitrile/water running solution tandfonline.com.
Other Advanced Analytical Approaches for Compound Characterization
Beyond chromatography and mass spectrometry, other advanced analytical techniques are employed for the comprehensive characterization of icariin and its interactions.
These techniques include:
Spectroscopy:
Fourier Transform Infrared (FTIR) Spectroscopy: Used to characterize the functional groups present in icariin kashanu.ac.ir.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information about icariin kashanu.ac.ir.
UV-Vis Spectrometry: Employed for detecting the concentration of icariin in solutions, often coupled with chromatographic methods tandfonline.com. Spectrophotometry has also been used to determine the pKa values of icariin and its analogues oup.com.
X-ray Diffraction (XRD): Used to analyze the crystalline structure of icariin kashanu.ac.ir.
Scanning Electron Microscopy (SEM): Provides visual information on the morphology of materials containing icariin, such as molecularly imprinted polymers kashanu.ac.irtandfonline.com.
Mass Spectrometry (standalone or coupled with chromatography): Used for identifying and quantifying icariin and its metabolites based on their mass-to-charge ratio and fragmentation patterns oup.commdpi.com. High-resolution mass spectrometers like Q-TOF facilitate accurate and selective analysis oup.com. Electrospray ionization (ESI) in positive mode has shown higher sensitivity for icariin and icariside II in UPLC-MS/MS analysis mdpi.com.
These diverse analytical approaches provide complementary information, enabling a thorough understanding of the chemical properties, structure, purity, and behavior of icariin in various research contexts.
Biosynthesis and Biotechnological Production Research of Icariin
Elucidation of Natural Biosynthetic Pathways in Epimedium Plants
The biosynthesis of Icariin (B1674258) in Epimedium species is a complex process involving multiple enzymatic steps, primarily rooted in the flavonoid pathway. This pathway generally begins with phenylalanine, which is converted through a series of reactions to intermediate compounds like kaempferol (B1673270). Kaempferol then undergoes further modifications, including prenylation, malonylation, methoxylation, and glycosylation, to yield various characteristic flavonoids, including Icariin, epimedin A, epimedin B, and epimedin C. researchgate.net Understanding these intricate biochemical pathways is crucial for both enhancing plant production and enabling alternative production methods. researchgate.net
Transcriptome analysis has been employed to identify candidate genes associated with the biosynthesis of active ingredients, including Icariin, in Epimedium sagittatum. researchgate.net Integrated omics approaches, combining metabolomics, transcriptomics, and proteomics, have provided comprehensive insights into the regulatory network underlying Icariin synthesis in Herba Epimedii. researchgate.netfrontiersin.orgnih.gov These studies have screened for metabolites, proteins, and differentially expressed genes (DEGs) related to the Icariin synthesis pathway, including those involved in phenylpropanoid biosynthesis, flavonoid biosynthesis, and flavone (B191248) and anthocyanin biosynthesis pathways. frontiersin.org
Several key enzymes are involved in the biosynthesis of Icariin. The pathway to Icariin from kaempferol involves prenylation, catalyzed by prenyltransferases, and glycosylation, catalyzed by glycosyltransferases. researchgate.net Specifically, a novel prenyltransferase from Epimedium sagittatum (EsPT2) has been identified, which catalyzes the C8 prenylation of kaempferol to produce 8-prenylkaempferol (B1670299). researchgate.netsci-hub.stnih.govcas.cn Methyltransferases, such as GmOMT2 from soybean, are involved in transferring a methyl group to the C4'-OH of 8-prenylkaempferol to produce icaritin (B1674259). researchgate.netsci-hub.stnih.govcas.cn
Glycosyltransferases (UGTs) play a crucial role in the glycosylation steps that lead to Icariin and its analogues. researchgate.net Studies have identified and characterized glucosyltransferase and prenyltransferase genes responsible for Icariin biosynthesis through ectopic expression in model systems like tobacco leaves and engineered Saccharomyces cerevisiae and Escherichia coli. researchgate.netnih.gov UDP-glycosyltransferases (UGTs) are responsible for the glucosylation of flavonoid glycosides, and a large family of UGT genes has been identified in Epimedium pubescens. researchgate.net Some UGTs have been shown to be involved in the biosynthesis of Icariin. researchgate.net For instance, EpPF3RT and Ep7GT have been identified as glycosyltransferases involved in the enzymatic synthesis of Icariin. tandfonline.com
The conversion of related flavonoids to Icariin also involves specific enzymes. Alpha-L-rhamnosidases can catalyze the hydrolysis of epimedin C to Icariin. frontiersin.orgfrontiersin.orgnih.gov Beta-xylosyl hydrolase can convert epimedin B to Icariin. frontiersin.orgfrontiersin.org
The synthesis and accumulation of flavonoids, including Icariin, in Epimedium are under genetic and molecular regulation. Transcriptome analysis has revealed differentially expressed genes and proteins associated with Icariin analogues, providing insights into the regulatory network. researchgate.netnih.gov Transcription factors (TFs) play a significant role in regulating the structural genes of the flavonoid pathway. nih.gov In Epimedium, MYB transcription factors have been identified as being involved in regulating the flavonoid pathway. cas.cn For example, EsMYBF1 is predominantly expressed in leaves and regulates flavonol biosynthetic pathway genes like CHS, F3H, and FLS, thus participating in the synthesis and accumulation of flavonol-derived bioactive components. cas.cn The dynamics and regulatory network of prenylated flavonol glycoside (PFG) biosynthesis, including Icariin, during leaf development in Epimedium pubescens have been investigated using time-series transcriptome analysis, identifying key candidate structural genes and transcription factors. nih.govdntb.gov.ua
Engineered Microbial Systems for De Novo Icariin Production
Due to the challenges of traditional extraction, engineered microbial systems offer an alternative and potentially sustainable approach for the production of Icariin and other prenylated flavonol glycosides. researchgate.netresearchgate.netsci-hub.st Saccharomyces cerevisiae and Escherichia coli are commonly selected microbial hosts for the biosynthesis of flavonoids. mdpi.com
De novo biosynthesis of Icariin and its precursors from simple carbon sources like glucose has been explored in engineered microorganisms. researchgate.netsci-hub.stcas.cn This involves reconstructing the complex biosynthetic pathway in heterologous hosts. For the biosynthesis of icaritin, a precursor to Icariin, in engineered Saccharomyces cerevisiae, an artificial biosynthetic pathway was designed. researchgate.netsci-hub.stnih.gov This involved introducing heterologous genes encoding enzymes like the prenyltransferase EsPT2 and the methyltransferase GmOMT2. researchgate.netsci-hub.stnih.gov To achieve efficient production, multiple heterologous genes are introduced, and native yeast genes are modified. researchgate.netsci-hub.stcas.cn
However, challenges exist in reconstituting entire biosynthetic pathways in microbial hosts, particularly concerning the compatibility and functional expression of plant enzymes. nih.gov For instance, the activity of the methyltransferase GmOMT2 was found to be sensitive to the low pH of the yeast cytoplasm. researchgate.netsci-hub.stcas.cnmdpi.com
Several strategies have been employed to overcome limitations and enhance the yields of Icariin and its precursors in engineered microbial systems. Addressing the issue of enzyme activity in incompatible intracellular environments is crucial. For the pH sensitivity of GmOMT2 in S. cerevisiae, strategies included relocating the enzyme into mitochondria, which have a higher pH than the cytoplasm. researchgate.netsci-hub.stcas.cnmdpi.com Another effective strategy is the use of co-culture systems, where different parts of the biosynthetic pathway are divided between two microbial strains, such as Saccharomyces cerevisiae and Escherichia coli. researchgate.netsci-hub.stcas.cn This modular co-culture engineering allows each strain to provide a more favorable environment for the enzymes it expresses. researchgate.net
Optimization of the expression of pathway enzymes is key to improving product yield. mdpi.com This can involve selecting suitable microbial hosts for heterologous expression and employing strategies to enhance enzyme expression and targeting. mdpi.com While the production of icaritin from glucose in microbial strains has been achieved, further optimization efforts are needed to facilitate industrial-scale fermentation. sci-hub.st
Advanced Cultivation and Genetic Improvement Strategies for Enhanced Icariin Content in Source Plants
Improving the Icariin content in Epimedium source plants is another important area of research. This involves advanced cultivation techniques and genetic improvement strategies.
Studies have investigated the impact of environmental factors on flavonoid content in Epimedium. For example, light intensity has been shown to influence the synthesis and accumulation of total flavonoids in Epimedium sagittatum. mdpi.com A specific light intensity range was found to be most suitable for the accumulation of total flavonoids. mdpi.com Geographic location also significantly correlates with the content of major flavonol glycoside constituents, including Icariin. mdpi.com
Genetic improvement approaches aim to enhance the plant's natural capacity to produce Icariin. This can involve identifying and utilizing genetic resources with high Icariin content, such as specific geographical accessions of Epimedium sagittatum. mdpi.com Understanding the genetic mechanisms underlying PFG accumulation, as revealed by transcriptomic studies, can guide further research on cultivation practices and breeding approaches. nih.gov While the search results did not provide detailed examples of genetic modification for increased Icariin content, the identification of key structural genes and transcription factors involved in the pathway lays the groundwork for such strategies in the future. researchgate.netnih.govnih.gov
Furthermore, external factors like the application of mineral elements have been explored to improve flavonoid content in Epimedium sagittatum. semanticscholar.org Spraying with certain mineral elements, such as iron (Fe2+) and zinc (Zn2+), has been shown to increase the content of Icariin and other flavonoids in Epimedium leaves. semanticscholar.org
Table 1: Key Enzymes Involved in Icariin Biosynthesis and Biotransformation
| Enzyme Type | Specific Enzyme (if mentioned) | Role in Icariin Production | Source Organism (if mentioned) |
| Prenyltransferase | EsPT2 | Catalyzes C8 prenylation of kaempferol. researchgate.netsci-hub.stnih.govcas.cn | Epimedium sagittatum researchgate.netsci-hub.stnih.govcas.cn |
| Methyltransferase | GmOMT2 | Catalyzes methylation of 8-prenylkaempferol. researchgate.netsci-hub.stnih.govcas.cn | Soybean (G. max) cas.cn |
| Glycosyltransferase | UGTs | Glucosylation of flavonoid glycosides. researchgate.net | Epimedium species researchgate.net |
| Glycosyltransferase | EpPF3RT | Involved in enzymatic synthesis of Icariin. tandfonline.com | Not specified in snippet tandfonline.com |
| Glycosyltransferase | Ep7GT | Involved in enzymatic synthesis of Icariin. tandfonline.com | Not specified in snippet tandfonline.com |
| Alpha-L-rhamnosidase | AmRha | Hydrolyzes epimedin C to Icariin. frontiersin.orgfrontiersin.orgnih.gov | Aspergillus mulundensis frontiersin.org |
| Beta-xylosyl hydrolase | Not specified | Converts epimedin B to Icariin. frontiersin.orgfrontiersin.org | Not specified in snippet frontiersin.orgfrontiersin.org |
Table 2: Icaritin Production Yields in Engineered Microbial Systems
| Host Organism | Strategy | Icaritin Yield (mg/L) | Source |
| Saccharomyces cerevisiae | GmOMT2 relocated to mitochondria | 7.2 | researchgate.netsci-hub.stnih.govcas.cn |
| S. cerevisiae and E. coli (co-culture) | Pathway divided between strains | 19.7 | researchgate.netsci-hub.stnih.govcas.cn |
| Saccharomyces cerevisiae | De novo synthesis from glucose | 7.2 | mdpi.com |
Structure Activity Relationships Sar and Rational Design of Icariin Analogues
Elucidation of Structural Determinants for Biological Activity and Receptor Interaction
The two sugar moieties attached to the Icariin (B1674258) scaffold, a rhamnose at position C3 and a glucose at position C7, play a crucial role in modulating its bioactivity. The removal or modification of these sugars significantly impacts the compound's potency and specificity, particularly its well-documented inhibitory effect on phosphodiesterase-5 (PDE5). nih.gov
Research has shown that the functional groups at the C3 and C7 positions work in synergy to determine the inhibitory potency against PDE5. nih.gov For instance, the enzymatic removal of the C3-rhamnose sugar to yield Icariside I (which retains the C7-glucose) results in a threefold improvement in PDE5 inhibition compared to Icariin. mit.edu This suggests that the C3-rhamnose group is not essential for, and may even slightly hinder, optimal binding to PDE5.
Conversely, the complete removal of both sugar groups to form the aglycone, Icaritin (B1674259), leads to a decrease in activity, indicating that some form of glycosylation is beneficial. Studies exploring semi-synthetic analogues have revealed that replacing the C3-rhamnose with small, hydrophobic alkanol groups, while retaining the C7-glucose, can dramatically increase potency. mit.edu This combination of a hydrophilic sugar at C7 and a hydrophobic group at C3 appears to enhance both the potency and the specificity for PDE5 over other related enzymes like PDE6C. nih.gov
| Compound | C3-Substitution | C7-Substitution | PDE5 IC₅₀ (μM) | Potency Improvement (Fold vs. Icariin) |
|---|---|---|---|---|
| Icariin | O-Rhamnose | O-Glucose | ~1-6 | 1x |
| Icariside I (Compound 2) | -OH | O-Glucose | 0.7 ± 0.1 | ~3x |
| Icariside II (Compound 1) | O-Rhamnose | -OH | 1.6 ± 0.3 | ~1x |
| Icaritin (Compound 9) | -OH | -OH | 2.0 ± 0.4 | ~0.8x |
| Analogue 3 | O-hydroxyethyl | O-Glucose | 0.083 ± 0.010 | ~26x |
| Analogue 7 | O-hydroxypropyl | -OH | 0.24 ± 0.03 | ~9x |
Data synthesized from studies on PDE5 inhibition. nih.govmit.eduplos.org
The isoprenyl group attached at the C8 position is a hallmark of Icariin and is considered a primary active site for many of its pharmacological effects. caldic.com This lipophilic moiety is crucial for anchoring the molecule within the binding pockets of target proteins and contributes significantly to its bioactivity.
Studies comparing prenylated flavonoids with their non-prenylated counterparts demonstrate the importance of this group. For example, the enhanced bone-protective activities of 8-prenylnaringenin over naringenin are attributed directly to the presence of the C8-prenyl group. oup.com This group is shown to be critical for promoting osteoblast differentiation and function while inhibiting the formation and bone resorption activity of osteoclasts. oup.com By analogy, the C8-prenyl group of Icariin is believed to be a key contributor to its recognized osteogenic properties. Molecular docking models also confirm that this prenyl group engages in important hydrophobic interactions within the active site of enzymes like PDE5, stabilizing the ligand-protein complex. plos.org
The antioxidant capacity of flavonoids is strongly linked to the number and position of hydroxyl (-OH) groups on their aromatic rings. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. In Icariin, the hydroxyl groups on the flavonoid backbone are key determinants of this activity.
Design and Semi-Synthesis of Novel Icariin Analogues
Leveraging the insights gained from SAR studies, medicinal chemists have employed various strategies to design and synthesize novel Icariin analogues. The goal is to optimize the natural scaffold to create derivatives with improved therapeutic profiles, such as enhanced target affinity, greater selectivity, and better pharmacokinetic properties.
The modification of the Icariin scaffold involves a range of medicinal chemistry techniques, from simple hydrolysis to more complex synthetic transformations. researchgate.net One of the most common approaches is the selective enzymatic hydrolysis of the glycosidic bonds. Using enzymes like cellulase or specific flavonoid-glycosidases, Icariin can be converted into its mono-glycoside derivatives (Icariside I, Icariside II) or its aglycone (Icaritin). nih.govresearchgate.net
Another key strategy involves the alkylation or acylation of the hydroxyl groups, particularly at the C3 and C7 positions, after the removal of the sugar moieties. This allows for the introduction of diverse functional groups designed to probe interactions with specific regions of a target's binding site. mit.edu More advanced approaches include simplifying the complex natural product structure into a "privileged scaffold" that retains the core pharmacophore but is easier to synthesize and modify. mdpi.com This allows for the creation of a library of derivatives that can be screened for enhanced biological activity.
Rational drug design utilizes computational tools and a deep understanding of the target protein's three-dimensional structure to guide the synthesis of more effective molecules. This approach has been successfully applied to develop Icariin analogues with significantly improved affinity and selectivity for PDE5. nih.gov
By analyzing the co-crystal structure of Icariside II within the PDE5 active site, researchers identified key interactions and unoccupied spaces that could be exploited. plos.org Molecular modeling and docking simulations suggested that introducing small, linear alkanol groups at the C3 position could form favorable interactions within a hydrophobic pocket of the enzyme. nih.govplos.org At the same time, maintaining a hydrophilic glucose group at the C7 position was found to promote hydrogen bonding with other residues, enhancing both affinity and selectivity against the closely related PDE6C enzyme. nih.gov This rational, structure-based approach led to the synthesis of novel analogues with nanomolar potency, approaching that of commercially available synthetic PDE5 inhibitors. mit.edu
Pharmacological Activities and Underlying Molecular Mechanisms Preclinical Investigations
Research in Preclinical Oncology Models
Icariin (B1674258), a flavonoid glycoside extracted from plants of the Epimedium genus, has been the subject of extensive preclinical research for its potential anti-cancer properties. nih.govbohrium.com In vitro and in vivo studies have demonstrated that icariin can inhibit the progression of various cancers by affecting multiple biological processes. nih.govbohrium.com Its anti-tumor activities include the inhibition of tumor cell proliferation, invasion, angiogenesis, and metastasis. frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, icariin has been shown to induce programmed cell death (apoptosis), autophagy, and cell cycle arrest in cancer cells. researchgate.netresearchgate.net These multifaceted actions suggest that icariin may serve as a valuable agent in the prevention and treatment of different types of cancer. nih.gov
Mechanisms of Anti-proliferative Effects and Apoptosis Induction
A significant focus of preclinical research has been on icariin's ability to suppress the proliferation of cancer cells and trigger their apoptotic death. nih.govresearchgate.net Studies across numerous cancer cell lines, including lung, cervical, breast, and liver cancers, have shown that icariin can inhibit cancer cell growth in a dose- and time-dependent manner. nih.govnih.govnih.gov The induction of apoptosis is a key mechanism behind its anti-cancer effects, and it achieves this by targeting multiple signaling pathways. frontiersin.orgresearchgate.net
Icariin has been shown to activate the intrinsic, or mitochondrial, pathway of apoptosis in several cancer models. nih.gov This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. mdpi.comyoutube.com In human lung adenocarcinoma cells (A549 and H1975), icariin treatment was found to induce apoptosis by activating the mitochondrial pathway. nih.gov This process is often associated with a decrease in the mitochondrial membrane potential. nih.gov Research on cervical cancer cells (HeLa) also indicates that icariin can diminish the mitochondrial membrane potential, leading to apoptosis. researchgate.net Furthermore, in triple-negative breast cancer (TNBC) cells, icariin induces apoptosis through an excessive accumulation of reactive oxygen species (ROS), which can trigger the mitochondrial pathway via the JNK signaling cascade. nih.gov
The extrinsic pathway of apoptosis is another target of icariin's anti-cancer activity. This pathway is initiated by the binding of death ligands to cell surface receptors, such as Fas (also known as CD95 or APO-1). jci.org In vitro research on esophageal cancer cells (TE-13 and A109) has suggested that icariin's inhibitory effects may be related to the upregulation of Fas and its ligand, FasL. nih.gov Another study investigating the effects of icariin on CD4+ T lymphocytes from patients with ankylosing spondylitis found that icariin increased the mRNA and protein expression of Fas, which in turn induced apoptosis. nih.gov This induction of the Fas-mediated pathway often leads to the activation of specific initiator caspases, such as caspase-8. jci.orgnih.gov
Icariin consistently demonstrates an ability to modulate the expression of key proteins that regulate apoptosis. The B-cell lymphoma-2 (Bcl-2) family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of the mitochondrial pathway. nih.govmdpi.comyoutube.com A high Bax/Bcl-2 ratio is considered a hallmark of apoptosis induction.
Preclinical studies have repeatedly shown that icariin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in various cancer cells. frontiersin.orgresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio promotes apoptosis. For instance, in bladder cancer T24 cells, icariin-induced apoptosis was associated with decreased Bcl-2 and increased Bax expression. frontiersin.org Similar findings were observed in cervical cancer (HeLa) cells and oral squamous cell carcinoma. frontiersin.orgresearchgate.net
The activation of caspases, a family of cysteine proteases, is essential for the execution phase of apoptosis. mdpi.com Icariin has been found to trigger the activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-9 (mitochondrial pathway) and caspase-8 (extrinsic pathway). researchgate.netnih.govnih.gov In HeLa cells, icariin's apoptotic effect was accompanied by the cleavage of caspase-3 and caspase-9. researchgate.net
Table 1: Effect of Icariin on Apoptotic Protein Expression in Various Cancer Cell Lines
Cell Cycle Arrest Mechanisms in Cancer Cell Lines
In addition to inducing apoptosis, icariin exerts anti-proliferative effects by causing cell cycle arrest, which prevents cancer cells from dividing and multiplying. nih.govfrontiersin.org This arrest can occur at different phases of the cell cycle, depending on the cancer type and experimental conditions. frontiersin.orgresearchgate.net
Table 2: Icariin-Induced Cell Cycle Arrest in Different Cancer Cell Lines
Anti-metastasis and Anti-angiogenesis Research in Experimental Settings
The spread of cancer cells to distant organs (metastasis) and the formation of new blood vessels to supply the tumor (angiogenesis) are critical processes in cancer progression. scienceopen.com Preclinical studies indicate that icariin can inhibit both of these phenomena. frontiersin.orgresearchgate.net
Icariin and its derivatives have been found to inhibit the adhesion, migration, and invasion of cancer cells, which are key steps in the metastatic cascade. frontiersin.orgnih.gov For example, icariin can suppress the migration and invasion of prostate cancer cells by increasing E-cadherin and inhibiting the PI3K/AKT signaling pathway. frontiersin.org In gastric cancer, it was shown to inhibit cell invasion and migration by suppressing genes associated with cell motility. nih.gov
In the context of angiogenesis, icariin has demonstrated inhibitory effects both in vitro and in vivo. nih.govscienceopen.com It can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells, which is a common model for studying angiogenesis. scienceopen.com A key mechanism for this effect is the reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a potent regulator of angiogenesis. nih.govresearchgate.net In vivo studies using tumor xenograft models have confirmed that icariin treatment can significantly reduce the density of blood vessels within tumors, as indicated by a decrease in the pan-endothelial marker CD31. nih.govscienceopen.com
Immunomodulatory Effects in Preclinical Cancer Research
Preclinical investigations have highlighted the potential of Icariin to modulate the immune system in the context of cancer. Studies suggest that Icariin possesses immunomodulatory properties that may contribute to an enhanced antitumor immune response. researchgate.net Its activity includes the regulation of various immune responses, which is a critical aspect of integrative oncology research. researchgate.net The compound's ability to influence key biological pathways suggests a potential to synergize with standard cancer therapies by modulating the tumor microenvironment's immune landscape. researchgate.net
Targeting Cancer Stem Cells and Reversing Drug Resistance in Preclinical Models
A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs) and the development of drug resistance. Preclinical studies have shown that Icariin and its derivatives are capable of targeting these CSCs, which are often implicated in tumor recurrence and therapeutic resistance. consensus.appresearchgate.netconsensus.app
Furthermore, Icariin has demonstrated the ability to reverse drug resistance in various cancer cell lines. consensus.appnih.gov For instance, in a preclinical model of ovarian cancer, Icariin was shown to reverse resistance to the chemotherapeutic agent cisplatin (B142131). researchgate.net In the context of breast cancer, Icariin has been found to suppress the characteristics associated with cancer stem cells. nih.gov Its mechanism of action in this regard involves the modulation of the lncRNA NEAT1/TGFβ/SMAD2 signaling pathway, which in turn inhibits the epithelial-mesenchymal transition (EMT), a process critical for stemness and metastasis. nih.gov
| Activity | Cancer Model | Observed Effect | Associated Pathway/Mechanism |
|---|---|---|---|
| Targeting Cancer Stem Cells | General | Inhibition of CSC properties. consensus.appresearchgate.net | - |
| Reversing Drug Resistance | Ovarian Cancer | Reversal of cisplatin resistance. researchgate.net | - |
| Suppressing Stemness | Breast Cancer | Inhibition of EMT and stem cell-like characteristics. nih.gov | Modulation of lncRNA NEAT1/TGFβ/SMAD2 pathway. nih.gov |
Research in Neurological Systems
Icariin has been the subject of extensive research for its potential applications in the neurological system, with numerous studies indicating significant neuroprotective effects. nih.govamegroups.orgfrontiersin.org
Neuroprotective Mechanisms in Neurodegenerative Models
In preclinical models of neurodegenerative diseases, Icariin has been shown to exert its neuroprotective effects through a variety of mechanisms. These include anti-inflammatory, anti-apoptotic, and antioxidant activities. nih.govamegroups.org Notably, it has been observed to improve memory dysfunction in animal models, even in cases where neurite atrophy induced by amyloid-β has already occurred. nih.gov
A key aspect of Icariin's neuroprotective action is its ability to regulate autophagy, a cellular process essential for neuronal health. amegroups.orgtandfonline.com It has been shown to enhance neuronal autophagy via the AMPK/mTOR/ULK1 pathway. nih.govtandfonline.com Furthermore, Icariin can inhibit neuronal apoptosis by modulating the levels of apoptotic proteins, specifically by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. amegroups.org In models of Alzheimer's disease, Icariin has been found to reduce the deposition of amyloid-β and regulate synaptic plasticity. amegroups.org
Anti-neuroinflammatory Pathways in Experimental Brain Injury
Neuroinflammation is a critical component in the pathology of both neurodegenerative diseases and acute brain injuries. nih.govgreenmedinfo.com Research has shown that Icariin can inhibit neuroinflammation that is mediated by microglia, the primary immune cells of the central nervous system. nih.gov
The anti-neuroinflammatory effects of Icariin are mediated through the modulation of several signaling pathways. It has been found to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov In preclinical models of traumatic brain injury, Icariin administration led to a reduction in key inflammatory factors such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). greenmedinfo.com This was achieved through the inhibition of pathways involving NF-κB and mitogen-activated protein kinases (MAPKs) like ERK1/2, JNK, and p38. greenmedinfo.com Additionally, in a rat model of postoperative cognitive dysfunction, Icariin was demonstrated to alleviate neuroinflammation in the hippocampus by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. frontiersin.org
| Condition | Key Pathway Modulated | Downstream Effect |
|---|---|---|
| General Neuroinflammation | Inhibition of NF-κB, Activation of Nrf2. nih.gov | Reduced microglial activation. nih.gov |
| Traumatic Brain Injury | Inhibition of NF-κB, ERK1/2, JNK, p38. greenmedinfo.com | Decreased levels of COX-2, IL-1β, TNF-α. greenmedinfo.com |
| Postoperative Cognitive Dysfunction | Inhibition of TLR4/NF-κB. frontiersin.org | Reduced hippocampal neuroinflammation. frontiersin.org |
Modulation of Neurogenesis and Synaptic Function in Preclinical Studies
Preclinical studies have provided evidence that Icariin can positively modulate neurogenesis and synaptic function. nih.govnih.govnih.gov In a rat model of depression, treatment with Icariin was shown to mitigate dysfunctional neurogenesis and reduce neuronal loss in the dentate gyrus of the hippocampus. nih.govnih.gov The underlying mechanism may involve the regulation of specific proteins found in the cerebrospinal fluid that are associated with the ribosome and PI3K-Akt signaling pathways. nih.govresearchgate.net
In addition to promoting the generation of new neurons, Icariin has been observed to have beneficial effects on synaptic structure and function. It has been shown to restore normal synaptic morphology and increase the expression of postsynaptic density protein 95 (PSD95), a key protein in the organization of the postsynaptic terminal. amegroups.org Furthermore, Icariin can counteract the detrimental effects of Amyloid-β on synaptic plasticity, with studies suggesting this is mediated through the modulation of the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/AKT pathway. nih.gov
Research on Amyloid-β Clearance and Aggregation Inhibition
The accumulation and aggregation of Amyloid-β (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's disease. nih.gov A significant body of research has focused on the potential of Icariin to interfere with this process. Studies have demonstrated that Icariin can inhibit the aggregation of Aβ peptides in a dose-dependent manner. nih.gov
By preventing the formation of these toxic aggregates, Icariin also mitigates the associated neurotoxicity. nih.gov It has been observed to reduce the production of hydrogen peroxide that occurs during the Aβ aggregation process, thereby protecting against oxidative stress. nih.gov In various rodent models of Alzheimer's disease, treatment with Icariin has led to a reduction in the levels of Aβ and a decrease in the deposition of Aβ plaques in the cortex and hippocampus. amegroups.orgfrontiersin.orgdocumentsdelivered.com
Research in Bone Remodeling and Osteoarthritis Models
Preclinical investigations have extensively explored the effects of Icariin on bone and cartilage, suggesting its potential role in managing conditions related to bone remodeling and osteoarthritis. These studies, primarily in cellular and animal models, have elucidated several molecular mechanisms through which Icariin exerts its effects.
Promotion of Osteogenic Differentiation in Mesenchymal Stem Cells and Osteoblasts
Icariin has been shown to encourage the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) and osteoblasts, the cells responsible for forming new bone. researchgate.netnih.govnih.gov This pro-osteogenic activity is mediated through the activation of several key signaling pathways. In cultures of BMSCs, Icariin treatment has been observed to enhance the phosphorylation of ERK, p38, and JNK, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
Furthermore, Icariin has been found to activate the PI3K/Akt/eNOS/NO/cGMP/PKG signaling pathway and the Wnt/β-catenin pathway, both of which are crucial for bone formation. nih.govresearchgate.net Activation of these pathways leads to the increased expression of critical osteogenic transcription factors and markers. For instance, studies have documented a dose-dependent increase in the mRNA expression of Runt-related transcription factor 2 (Runx2), Collagen Type I (Col I), Osteocalcin (OCN), and Osteopontin (OPN) in BMSCs treated with Icariin. nih.gov This is accompanied by enhanced activity of Alkaline Phosphatase (ALP), a key enzyme in bone mineralization, and increased formation of mineralized bone nodules. researchgate.netresearchgate.net
One mechanism involves Icariin activating the PI3K/Akt signaling pathway, which in turn upregulates the histone demethylase UTX and downregulates the histone methyltransferase EZH2. This modulation of histone methylation ultimately promotes the expression of genes related to osteogenesis. nih.gov
| Marker/Pathway | Effect of Icariin | Observed Outcome | References |
|---|---|---|---|
| MAPK Signaling (ERK, p38, JNK) | Activation/Phosphorylation | Promotion of BMSC osteogenic differentiation | nih.gov |
| PI3K/Akt Signaling | Activation | Increased viability and osteogenic differentiation of BMSCs | nih.govnih.gov |
| Wnt/β-catenin Signaling | Activation | Promotion of BMSC proliferation and osteogenic differentiation | researchgate.net |
| Runx2, Col I, OCN, OPN | Upregulation of mRNA expression | Enhanced osteoblastic differentiation | nih.gov |
| Alkaline Phosphatase (ALP) | Increased activity | Promotion of bone mineralization | researchgate.net |
Mechanisms of Osteoclast Activity Inhibition
In addition to promoting bone formation, Icariin has demonstrated an inhibitory effect on osteoclasts, the cells responsible for bone resorption. This dual action is critical for maintaining bone homeostasis. spandidos-publications.comproquest.com The primary mechanism involves the modulation of the Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) signaling pathway, which is essential for osteoclast differentiation and activation. spandidos-publications.comproquest.com
Preclinical studies show that Icariin can inhibit RANKL-induced osteoclast formation from precursor cells. nih.govnih.gov It achieves this by interfering with the RANKL-RANK interaction and the subsequent recruitment of TNF receptor-associated factor 6 (TRAF6). spandidos-publications.comresearchgate.net This disruption leads to the suppression of downstream signaling cascades, including the NF-κB and MAPK (p38 and ERK) pathways. spandidos-publications.comnih.govnih.gov Consequently, the expression of key osteoclastogenic transcription factors, such as c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), is downregulated. spandidos-publications.comproquest.com
Furthermore, Icariin has been shown to downregulate the gene expression of osteoclast markers like tartrate-resistant acid phosphatase (TRAP), RANK, and calcitonin receptor (CTR). osteoporosis-studies.comingentaconnect.com Some research also indicates that Icariin's inhibitory effects on osteoclastogenesis are mediated through the Estrogen Receptor α (ERα), which in turn inhibits the phosphorylation of c-Src, another critical component of the RANK signaling cascade. nih.gov
| Signaling Pathway/Molecule | Effect of Icariin | Observed Outcome | References |
|---|---|---|---|
| RANKL/RANK/TRAF6 Signaling | Inhibition | Suppression of osteoclast differentiation | spandidos-publications.comnih.govresearchgate.net |
| MAPKs (p38, JNK, ERK) | Suppression of activation/phosphorylation | Inhibition of LPS-induced osteoclastogenesis | nih.gov |
| NF-κB Pathway | Inhibition of activation | Blocked osteoclastogenesis | nih.govresearchgate.net |
| c-Fos and NFATc1 | Downregulation of expression | Reduced osteoclast differentiation | spandidos-publications.comproquest.com |
| TRAP, RANK, CTR | Downregulation of gene expression | Inhibition of osteoclast formation and activity | osteoporosis-studies.comingentaconnect.com |
| ERα/c-Src Signaling | Modulation/Inhibition of phosphorylation | Inhibition of RANKL-induced osteoclast differentiation | nih.gov |
Cartilage Protection and Repair Mechanisms in Experimental Osteoarthritis
In experimental models of osteoarthritis (OA), Icariin has demonstrated chondroprotective effects, helping to preserve cartilage integrity and promote repair. nih.govfrontiersin.org Its mechanisms of action in cartilage are multifaceted, involving anti-inflammatory effects, regulation of cellular processes like autophagy, and modulation of key signaling pathways.
Icariin has been found to protect chondrocytes from inflammation-induced damage. nih.gov It can reduce the expression of inflammatory factors such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Cyclooxygenase-2 (COX-2). nih.govnih.gov By inhibiting these inflammatory mediators, Icariin helps to alleviate the inflammatory environment within the osteoarthritic joint. nih.gov
The compound also appears to protect chondrocytes by activating autophagy, a cellular process for degrading and recycling damaged components. tandfonline.com This is mediated through the PI3K/AKT/mTOR signaling pathway. tandfonline.comfrontiersin.org In OA models, Icariin treatment has been associated with reduced chondrocyte apoptosis and decreased cartilage degradation. tandfonline.comnih.gov Furthermore, Icariin influences the Wnt/β-catenin signaling pathway, which plays a role in chondrocyte proliferation and the inhibition of cartilage matrix degradation. frontiersin.orgnih.gov
Regulation of Extracellular Matrix Components in Bone and Cartilage Research
The structural integrity of bone and cartilage depends on the extracellular matrix (ECM), which is primarily composed of collagens and proteoglycans. Research indicates that Icariin positively influences the synthesis and degradation of ECM components. nih.gov
In cartilage, Icariin has been shown to increase the synthesis of glycosaminoglycan and collagen type I and type II. nih.govnih.gov It also upregulates the expression of cartilage-specific genes in chondrocytes, such as SOX9, Col2a1, and Aggrecan, thereby promoting the production of a healthy cartilage matrix. frontiersin.org
Crucially, Icariin also inhibits the degradation of the ECM. A key pathological feature of osteoarthritis is the excessive activity of matrix metalloproteinases (MMPs), enzymes that break down ECM components. nih.gov Studies have shown that Icariin can suppress the expression of MMP-13, a critical enzyme in cartilage breakdown, thereby protecting the cartilage from degradation. frontiersin.orgnih.govnih.gov This regulation helps to maintain the balance between ECM synthesis and degradation, which is essential for joint health. nih.gov
Research in Fibrosis Models
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. Preclinical studies have investigated the effects of Icariin in various experimental models of fibrosis, particularly renal fibrosis.
Anti-inflammatory and Antioxidant Mechanisms in Experimental Fibrosis
The anti-fibrotic effects of Icariin appear to be closely linked to its anti-inflammatory and antioxidant properties. nih.govresearchgate.net In a mouse model of unilateral ureteral obstruction (UUO), a common model for renal fibrosis, Icariin treatment was shown to mitigate the expression of pro-inflammatory factors including nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and interleukin 1-β (IL-1β). researchgate.net
Icariin also addresses oxidative stress, a key driver of fibrogenesis. It has been observed to reduce the expression of pro-oxidative enzymes like NADPH oxidase-4 while increasing the expression of antioxidative enzymes such as superoxide dismutase (SOD) and catalase. researchgate.net By reducing inflammation and oxidative stress, Icariin helps to prevent the activation of myofibroblasts and the subsequent excessive deposition of collagen and other ECM components. nih.gov
Mechanistically, Icariin has been shown to inhibit the Notch2/Hes-1 pathway and modulate the G protein-coupled estrogen receptor (GPER) to exert its anti-fibrotic effects in the kidney. nih.govtandfonline.com These actions collectively lead to a reduction in fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin, thereby attenuating the progression of fibrosis in these experimental models. researchgate.nettandfonline.com
Modulation of Cellular Processes (e.g., Apoptosis, Autophagy) in Fibrotic Pathologies
Icariin and its metabolites have been shown to exert antifibrotic effects by modulating crucial cellular processes such as apoptosis and autophagy. Dysregulated apoptosis is implicated in the excessive accumulation of inflammatory factors and fibrotic remodeling. In preclinical models of myocardial fibrosis, the icariin metabolite, icariside II, has demonstrated the ability to correct this dysregulation. It achieves this by modulating the ASK1-JNK/p38 signaling axis, leading to the downregulation of pro-apoptotic proteins like Bax and p53 nih.gov. This modulation helps in reducing collagen deposition and the overactivation of fibroblasts nih.gov. Similarly, icaritin (B1674259), another metabolite, promotes the mitochondrial apoptosis of activated hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. It accomplishes this by upregulating pro-apoptotic proteins such as Bak-1, Bmf, and Bax, while downregulating the anti-apoptotic protein Bcl-2, thereby contributing to the resolution of liver fibrosis nih.gov. In the context of renal fibrosis, icariin has been found to protect against apoptosis by regulating the expression of proteins like caspase-3, Bcl-2, and Bax nih.govnih.gov.
Autophagy, a cellular process for degrading and recycling cellular components, also plays a complex role in fibrosis. Icariin can induce autophagy to downregulate fibrotic markers. In models of renal fibrosis, icariin-induced autophagy leads to a reduction in markers such as alpha-smooth muscle actin (α-SMA) and collagen I nih.gov. This effect highlights its therapeutic potential in mitigating the progression of renal fibrosis through the modulation of this key cellular process nih.gov.
Regulation of Collagen Deposition and Fibroblast Activation
A hallmark of fibrotic diseases is the excessive deposition of extracellular matrix (ECM) components, particularly collagen, and the persistent activation of fibroblasts into myofibroblasts. Preclinical studies have demonstrated that icariin can effectively regulate these processes. In models of myocardial fibrosis, icariin suppresses collagen deposition by downregulating the expression of p65 and JUN, which are critical transcription factors in fibrotic signaling pathways nih.gov.
Furthermore, icariin and its metabolites can inhibit fibroblast activation. The metabolite icariside II has been shown to attenuate the polarization of M2 macrophages, which are known to promote tissue repair and fibrosis. By inhibiting the WNT/β-catenin and PI3K/Akt signaling pathways, icariside II reduces the accumulation of M2 macrophages in fibrotic lung tissue, thereby limiting fibroblast activation nih.gov. Icariin also exerts its antifibrotic effects by inhibiting both epithelial-mesenchymal transition (EMT) and endothelial-mesenchymal transition (EndMT), processes that generate fibroblasts and contribute to fibrosis. The mechanisms for this inhibition involve the Notch2/Hes-1 pathway and the AR/RKIP/MEK/ERK cascade, respectively nih.gov. In rheumatoid arthritis, icariin has been shown to reduce the proliferation of fibroblast-like synoviocytes (FLS) through the GAREM1/MAPK signaling pathway tandfonline.com.
The table below summarizes the effects of Icariin on key markers of collagen deposition and fibroblast activation.
| Model System | Key Marker(s) | Observed Effect of Icariin | Signaling Pathway(s) Implicated |
| Myocardial Fibrosis | Collagen, p65, JUN | Downregulation | Fibrotic Signaling |
| Pulmonary Fibrosis | M2 Macrophage Markers (CD163, CD206) | Downregulation by Icariside II | WNT/β-catenin, PI3K/Akt |
| Renal Fibrosis | α-SMA, Collagen I | Downregulation | Autophagy Induction |
| Diabetic Nephropathy | Collagen Deposition | Reduction | AR/RKIP/MEK/ERK, Notch2/Hes-1 |
| Rheumatoid Arthritis | Fibroblast-Like Synoviocyte Proliferation | Reduction | GAREM1/MAPK |
Research in Other Preclinical Disease Models
Modulation of Inflammatory Responses in Respiratory Disorders (e.g., Asthma)
In preclinical models of asthma, icariin has been shown to modulate inflammatory responses, a key feature of the disease. It can attenuate airway inflammation and remodeling researchgate.netnih.gov. The molecular mechanisms underlying these effects involve the inhibition of key signaling pathways. Specifically, icariin has been found to inhibit the phosphorylation of Smad-2, Smad-3, Erk, JNK, and p38 in both in vitro and in vivo models of asthma researchgate.netnih.gov. By targeting the Smad and MAPK signaling pathways, icariin can attenuate the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1), a process involved in airway remodeling nih.gov.
Furthermore, icariin has been reported to reverse the imbalance between Th1 and Th2 cytokines by downregulating the transcription factor GATA-3 and suppressing the nuclear factor-kappa B (NF-κB) p65 subunit in an asthma model researchgate.net. This modulation of the immune response contributes to its anti-inflammatory effects in the airways.
Synergistic Antifungal Effects with Azole Drugs
Icariin has demonstrated a significant synergistic effect when combined with azole antifungal drugs against Candida albicans in in vitro studies. This synergy is observed with azoles such as fluconazole, ketoconazole, and itraconazole frontiersin.orgnih.govnih.gov. The combination of icariin with these drugs leads to a significant decrease in the minimum inhibitory concentration (MIC) of the azole required to inhibit the growth of C. albicans frontiersin.orgnih.gov. For instance, in one study, the addition of icariin enhanced the activity of fluconazole threefold frontiersin.orgnih.gov.
The proposed mechanism for this synergistic activity is mediated through the fungal cell membrane frontiersin.orgnih.govnih.gov. Azole antifungals work by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, which leads to increased membrane permeability and cell apoptosis frontiersin.orgnih.gov. It is suggested that icariin enhances the sensitivity of C. albicans to azoles by further acting on the cell membrane, although the precise molecular interactions are still under investigation frontiersin.orgnih.govnih.gov. Interestingly, this synergistic effect appears to be specific to azole drugs, as no such enhancement was observed when icariin was combined with other classes of antifungals like amphotericin B or caspofungin frontiersin.orgnih.govnih.gov.
Renal Protection and Associated Cognitive Impairment in Experimental Models
Preclinical research has shown that icariin possesses protective effects on the kidneys and can ameliorate associated cognitive impairment in experimental models of chemotherapy-induced renal encephalopathy nih.govnih.gov. In a mouse model using cyclophosphamide, icariin was found to ameliorate kidney damage and the resulting cognitive deficits nih.govnih.gov.
The underlying molecular mechanisms for these protective effects involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. Icariin has been shown to inhibit these detrimental processes by regulating the NF-κB and Keap1-Nrf2 signaling pathways nih.govnih.gov. Furthermore, it can prevent apoptosis by modulating the expression of crucial apoptosis-related proteins, including caspase-3, the anti-apoptotic protein Bcl-2, and the pro-apoptotic protein Bax nih.govnih.gov. In models of diabetic kidney disease, icariin has also been shown to prevent the accumulation of extracellular matrix by inhibiting oxidative stress through a GPER-mediated, p62-dependent degradation of Keap1 and subsequent activation of Nrf2 frontiersin.org.
The table below details the preclinical models and the observed effects of Icariin on renal protection and cognitive function.
| Preclinical Model | Compound Administered | Observed Protective Effects | Molecular Mechanisms |
| Cyclophosphamide-induced Renal Encephalopathy | Icariin | Ameliorated kidney damage and cognitive impairment | Regulation of NF-κB and Keap1-Nrf2 pathways; Modulation of caspase-3, Bcl-2, and Bax |
| Diabetic Nephropathy | Icariin | Reduced extracellular matrix accumulation | Inhibition of oxidative stress via GPER/p62/Keap1/Nrf2 pathway |
Broad Molecular Targets and Intracellular Signaling Pathways
Icariin exerts its diverse pharmacological effects by interacting with a wide array of molecular targets and modulating numerous intracellular signaling pathways. This broad spectrum of activity underlies its therapeutic potential in various preclinical disease models.
One of the frequently implicated pathways is the mitogen-activated protein kinase (MAPK) pathway, including its downstream components such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). Icariin has been shown to modulate MAPK signaling in the context of asthma, rheumatoid arthritis, and osteogenic differentiation tandfonline.comnih.govnih.gov.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is another key target of icariin. This pathway is involved in its regulation of fibroblast activation in fibrotic diseases and has been implicated in its anticancer effects through the modulation of the mammalian target of rapamycin (mTOR) nih.govresearchgate.netnih.gov.
Icariin also significantly influences inflammatory pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. Its ability to inhibit NF-κB activation contributes to its anti-inflammatory effects in conditions like renal encephalopathy and asthma nih.govresearchgate.net.
Furthermore, icariin modulates pathways related to oxidative stress, such as the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By activating Nrf2, icariin enhances the expression of antioxidant enzymes, providing protection against oxidative damage in models of renal injury and neuroinflammation nih.govfrontiersin.orgnih.gov.
Other notable signaling pathways and molecular targets affected by icariin include:
Transforming growth factor-beta (TGF-β)/Smad pathway, which is crucial in its regulation of fibrosis and airway remodeling nih.gov.
Wnt/β-catenin signaling, involved in the modulation of macrophage polarization in fibrosis nih.gov.
Cyclic adenosine monophosphate (cAMP) signaling pathway, which is activated by icariin to promote the osteogenic action of bone morphogenetic protein 2 (BMP2) researchgate.netmdpi.com.
This multi-target and multi-pathway regulatory nature of icariin underscores its complex pharmacological profile and its potential as a therapeutic agent for a range of diseases.
PI3K/AKT/mTOR Signaling Axis Modulation
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various pathologies. Preclinical studies have demonstrated that Icariin can modulate the PI3K/AKT/mTOR axis in different cellular contexts.
In a rat model of perimenopausal depression, Icariin administration was found to upregulate the expression of key proteins in the PI3K/AKT pathway, suggesting a potential mechanism for its neuroprotective and antidepressant-like effects. peerj.com Furthermore, in models of osteoarthritis, Icariin has been shown to alleviate interleukin-1β (IL-1β)-induced chondrocyte damage by regulating the PI3K/Akt/mTOR/ULK1 signaling pathway, thereby promoting autophagy. nih.gov In the context of neuroprotection, Icariin has demonstrated the ability to protect against sodium azide-induced neurotoxicity in PC12 cells by activating the PI3K/Akt/GSK-3β signaling pathway. peerj.com Network pharmacology and molecular docking studies have also predicted that the PI3K/AKT and mTOR signaling pathways are significantly associated with the therapeutic effects of Icariin in Alzheimer's disease models. nih.gov
| Preclinical Model | Molecular Targets | Observed Effects of Icariin |
|---|---|---|
| Rat model of perimenopausal depression | PI3K, AKT | Upregulated expression of PI3K/AKT pathway proteins. |
| SW1353 chondrocytes (Osteoarthritis model) | PI3K, Akt, mTOR, ULK1 | Regulated the PI3K/Akt/mTOR/ULK1 pathway, promoting autophagy and alleviating IL-1β-induced damage. nih.gov |
| PC12 cells (Neurotoxicity model) | PI3K, Akt, GSK-3β | Activated the PI3K/Akt/GSK-3β pathway, protecting against sodium azide-induced neurotoxicity. peerj.com |
| Alzheimer's disease models (in silico) | PI3K, AKT, mTOR | Predicted to be significantly associated with the therapeutic effects of Icariin. nih.gov |
NF-κB Signaling Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response, cell survival, and proliferation. Chronic activation of this pathway is a hallmark of many inflammatory diseases. A significant body of preclinical research has established Icariin as a potent inhibitor of the NF-κB signaling cascade.
In a mouse model of diabetic nephropathy, Icariin was shown to ameliorate renal inflammatory response by suppressing the TLR4/NF-κB signal pathway. rsc.org In the context of neuroinflammation, Icariin has been found to attenuate lipopolysaccharide (LPS)-induced microglial activation and subsequent neuronal death by inhibiting the TAK1/IKK/NF-κB and JNK/p38 MAPK pathways. nih.gov Furthermore, in chondrocytes, Icariin demonstrated anti-inflammatory effects by down-regulating the NF-κB/HIF-2α signal pathway, suggesting its potential in managing articular cartilage injury. nih.gov An icariin derivative has also been shown to suppress the activation of NF-κB, contributing to its anti-inflammatory properties. researchgate.net
| Preclinical Model | Molecular Targets | Observed Effects of Icariin |
|---|---|---|
| Mouse model of diabetic nephropathy | TLR4, NF-κB | Suppressed the TLR4/NF-κB signal pathway, ameliorating renal inflammation. rsc.org |
| LPS-activated microglia | TAK1, IKK, NF-κB | Inhibited the TAK1/IKK/NF-κB pathway, reducing neuroinflammation. nih.gov |
| TNF-α-treated ADTC5 chondrocytes | NF-κB, HIF-2α | Down-regulated the NF-κB/HIF-2α signal pathway, exerting anti-inflammatory effects. nih.gov |
| LPS-stimulated RAW264.7 macrophages | NF-κB | An icariin derivative suppressed the activation of NF-κB. researchgate.net |
Nrf-2 Signaling Pathway and Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (Nrf-2) is a master regulator of the cellular antioxidant response. Activation of the Nrf-2 signaling pathway leads to the expression of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress-induced damage. Preclinical studies have highlighted Icariin's ability to activate the Nrf-2 pathway.
In a model of diabetic kidney disease, Icariin was found to ameliorate experimental diabetic nephropathy by inhibiting oxidative stress through the activation of Nrf-2. frontiersin.org In the context of neuroprotection, Icariin has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by activating the Nrf-2 signaling pathway. nih.gov This activation leads to a reduction in reactive oxygen species accumulation and an increase in the generation of superoxide dismutase. nih.gov Furthermore, in microglia, Icariin has been demonstrated to inhibit neuroinflammation by targeting the Nrf-2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov
| Preclinical Model | Molecular Targets | Observed Effects of Icariin |
|---|---|---|
| Experimental diabetic kidney disease model | Nrf-2 | Activated Nrf-2, leading to the inhibition of oxidative stress. frontiersin.org |
| 6-OHDA-induced neurotoxicity model in PC12 cells | Nrf-2 | Activated the Nrf-2 signaling pathway, providing neuroprotection. nih.gov |
| LPS-stimulated microglia BV-2 cells | Nrf-2, HO-1 | Targeted the Nrf-2 signaling pathway to inhibit neuroinflammation. nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are critical signaling cascades involved in cellular responses to a variety of external stimuli, including stress, inflammation, and growth factors. Icariin has been shown to modulate these pathways in several preclinical models.
In bone mesenchymal stem cells (BMSCs), Icariin was found to induce osteogenic differentiation in a MAPK-dependent manner, involving the phosphorylation of both p38 and JNK. nih.gov In the context of neuroinflammation, Icariin has been shown to attenuate lipopolysaccharide-induced microglial activation by inhibiting the JNK/p38 MAPK pathways, in addition to the NF-κB pathway. nih.gov Furthermore, in a model of hydrogen peroxide-induced toxicity in PC12 cells, Icariin's neuroprotective effects were partly attributed to its inhibitory effect on the JNK/p38 MAPK pathways. An icariin derivative has also been shown to suppress the activation of p38 MAPK in macrophages. researchgate.net In human chondrocytes, Icariin was found to interfere with TDP43-induced inflammatory factor secretion by inhibiting the JNK and p38 MAPK signaling pathways. archivesofmedicalscience.com
| Preclinical Model | Molecular Targets | Observed Effects of Icariin |
|---|---|---|
| Bone mesenchymal stem cells (BMSCs) | p38, JNK | Induced osteogenic differentiation through the phosphorylation of p38 and JNK. nih.gov |
| LPS-activated microglia | JNK, p38 | Inhibited the JNK/p38 MAPK pathways, attenuating neuroinflammation. nih.gov |
| Hydrogen peroxide-treated PC12 cells | JNK, p38 | Exerted neuroprotective effects by inhibiting the JNK/p38 MAPK pathways. |
| LPS-stimulated RAW264.7 macrophages | p38 | An icariin derivative suppressed the activation of p38 MAPK. researchgate.net |
| Human chondrocytes with TDP-43 overexpression | JNK, p38 | Inhibited the JNK and p38 MAPK signaling pathways, reducing inflammatory factor secretion. archivesofmedicalscience.com |
Wnt/β-catenin Signaling Pathway Regulation
The Wnt/β-catenin signaling pathway is integral to embryonic development, tissue homeostasis, and regeneration. Its aberrant activation is linked to various diseases, including cancer and degenerative disorders. Preclinical evidence suggests that Icariin can regulate the Wnt/β-catenin pathway.
In a rabbit model of knee osteoarthritis, an injectable hydrogel loaded with Icariin was found to attenuate cartilage damage by regulating key factors in the Wnt/β-catenin signaling pathway, including Wnt3a, β-catenin, and GSK-3β. nih.gov In the context of Alzheimer's disease, Icariin has been shown to ameliorate glycolytic dysfunction in animal and cellular models by activating the Wnt/β-catenin signaling pathway. nih.gov
| Preclinical Model | Molecular Targets | Observed Effects of Icariin |
|---|---|---|
| Rabbit model of knee osteoarthritis | Wnt3a, β-catenin, GSK-3β | Regulated key factors in the Wnt/β-catenin pathway, attenuating cartilage damage. nih.gov |
| 3xTg-AD mice and Aβ25-35-injured HT22 cells (Alzheimer's disease models) | Wnt/β-catenin pathway proteins | Activated the Wnt/β-catenin pathway, ameliorating glycolytic dysfunction. nih.gov |
Hippo/YAP and TGFβ/SMAD2 Signaling Pathway Interactions
The Hippo and Transforming growth factor-beta (TGFβ) signaling pathways are critical regulators of organ size, cell proliferation, and tissue homeostasis. There is significant crosstalk between these two pathways, with the Hippo pathway effector YAP/TAZ interacting with the TGFβ signaling mediator SMAD2. nih.govbiorxiv.orgmdpi.com While direct preclinical evidence of Icariin's effect on the Hippo/YAP pathway is still emerging, studies have investigated its impact on the TGFβ/SMAD2 pathway.
The interplay between these pathways is crucial in various physiological and pathological processes. xiahepublishing.com For instance, the formation of YAP/TAZ-Smad2/3 complexes can be induced by TGFβ, and the localization of these complexes is dependent on cell density. nih.gov This crosstalk is vital in processes like acinar to ductal metaplasia in the pancreas. mdpi.com Although direct modulation of the Hippo/YAP pathway by Icariin is not yet well-documented, its influence on the TGFβ/SMAD2 arm of this interactive network has been observed in preclinical models of diabetic nephropathy, where it was shown to mitigate renal fibrosis by inhibiting the overproduction of TGF-β1. nih.gov
| Preclinical Model | Molecular Targets | Observed Effects of Icariin |
|---|---|---|
| Diabetic nephropathy model | TGF-β1 | Inhibited the overproduction of TGF-β1, mitigating renal fibrosis. nih.gov |
Estrogen Signaling Pathway Interactions
Icariin is classified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. Its interaction with the estrogen signaling pathway has been a significant area of preclinical research, particularly in the context of bone health.
In ovariectomized (OVX) rat models, a common model for postmenopausal osteoporosis, Icariin has been shown to exert selective estrogenic effects on bone without adversely affecting reproductive tissues like the uterus and mammary glands. nih.gov It has been demonstrated that Icariin can activate the estrogen receptor (ER), particularly through non-genomic signaling pathways. nih.govnih.gov This activation can lead to bone-protective effects. Furthermore, Icariin has been found to enhance insulin-like growth factor I (IGF-I) signaling through its crosstalk with non-genomic ERα signaling, contributing to its osteogenic effects. nih.gov Icariin also promotes the biosynthesis of estrogen by increasing the expression of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.
| Preclinical Model | Molecular Targets | Observed Effects of Icariin |
|---|---|---|
| Ovariectomized (OVX) rats | Estrogen Receptor (ER) | Exerted selective estrogenic effects on bone. nih.gov |
| Osteoblastic cells | ERα, IGF-I signaling | Activated non-genomic ERα signaling and enhanced IGF-I signaling. nih.gov |
| Various cell lines | Aromatase (CYP19) | Promoted the biosynthesis of estrogen by increasing aromatase expression. |
Other Relevant Signaling Cascades (e.g., CaMKII, STAT3, TLR4, BDNF/TrkB)
Beyond its effects on primary signaling pathways, preclinical investigations have revealed that icariin modulates a variety of other significant signaling cascades, contributing to its broad spectrum of pharmacological activities. These include pathways crucial for neuronal function, immune response, and cellular growth, such as the CaMKII, STAT3, TLR4, and BDNF/TrkB signaling pathways.
CaMKII Signaling
Calmodulin-dependent protein kinase II (CaMKII) is a key protein in synaptic plasticity and memory formation. Research in animal models has demonstrated icariin's influence on this pathway. In prenatally stressed female offspring exhibiting cognitive impairments, treatment with icariin was found to improve learning and memory. nih.gov This functional recovery was associated with the upregulation of hippocampal CaMKIIα expression, alongside increased levels of CREB and ERK. nih.gov Similarly, icariin has been shown to elevate the mRNA expression of both CaMKII and CREB in the brain, which is linked to improved learning and memory functions that were impaired by chronic stress. nih.gov
STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when aberrantly activated, plays an oncogenic role in many human cancers by promoting proliferation, survival, and metastasis. researchgate.net Preclinical studies have identified icariin and its metabolite, icaritin, as potent inhibitors of the STAT3 signaling pathway. nih.govnih.gov
Icariin has been shown to suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in human multiple myeloma and renal cell carcinoma cells. nih.govnih.gov This inhibition is achieved by repressing the activation of upstream kinases, including JAK1, JAK2, and Src. nih.gov By blocking STAT3 phosphorylation at tyrosine 705, icariin prevents its translocation to the nucleus, thereby inhibiting its DNA binding activity. nih.gov
The inhibition of the JAK/STAT3 pathway by icariin leads to the downregulation of various STAT3-regulated gene products that are critical for tumor cell survival, proliferation, and angiogenesis. These include anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, as well as factors involved in metastasis and inflammation like MMP-9 and COX-2. nih.gov This suppression of STAT3 signaling ultimately leads to the induction of apoptosis and the inhibition of tumor growth in preclinical cancer models. nih.govnih.gov
TLR4 Signaling
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating inflammatory responses. Icariin has demonstrated significant modulatory effects on this pathway, primarily characterized by anti-inflammatory actions. nih.govrsc.org
In preclinical models of inflammation, such as streptozotocin-induced diabetic nephropathy and LPS-mediated endometritis, icariin treatment has been shown to decrease the expression of TLR4. rsc.orgresearchgate.net By suppressing the TLR4/NF-κB signaling pathway, icariin effectively reduces the renal inflammatory response. rsc.org This leads to a marked reduction in the expression of pro-inflammatory cytokines, including TNF-α and IL-6. rsc.org Furthermore, in a model of viral myocarditis, icariin was found to mitigate myocardial injury by inhibiting TLR4-mediated ferroptosis. researchgate.net
BDNF/TrkB Signaling
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), form a signaling pathway that is fundamental for neuronal survival, differentiation, and synaptic plasticity. researchgate.net Icariin has been extensively studied for its neuroprotective effects, which are significantly mediated through the activation of this cascade. nih.govnih.govdovepress.com
In animal models of Alzheimer's disease, icariin treatment has been shown to increase the expression of both BDNF and TrkB in the hippocampus. nih.govnih.gov This activation of the BDNF/TrkB pathway helps to repair neuronal damage, enhance synaptic plasticity, and ultimately improve learning and memory impairment. researchgate.netnih.gov The therapeutic effect is reversed when a TrkB inhibitor is administered, confirming the pathway's central role. researchgate.netnih.gov Molecular docking studies have further indicated a strong interaction between icariin and the BDNF protein. researchgate.netnih.gov The neuroprotective effects of activating the BDNF/TrkB pathway are also linked to the subsequent stimulation of downstream signaling molecules, including ERK and Akt, which promotes the proliferation and differentiation of hippocampal neural stem cells. nih.gov
Data Tables
Table 1: Summary of Icariin's Effects on Other Relevant Signaling Cascades
| Signaling Cascade | Model System | Key Molecular Changes | Observed Pharmacological Effect |
|---|---|---|---|
| CaMKII | Prenatally stressed offspring (in vivo) | Upregulation of hippocampal CaMKIIα, CREB, and ERK expression. nih.gov | Improvement in learning and memory. nih.gov |
| STAT3 | Human myeloma and renal cell carcinoma cells (in vitro); Xenograft mouse models (in vivo) | Inhibition of JAK1/2, Src, and STAT3 phosphorylation; Downregulation of Bcl-2, Bcl-xL, Survivin, VEGF, MMP-9. nih.govnih.gov | Inhibition of tumor cell proliferation, induction of apoptosis, and reduction of tumor growth. nih.govnih.gov |
| TLR4 | Diabetic nephropathy and viral myocarditis models (in vivo); LPS-stimulated cells (in vitro) | Decreased expression of TLR4; Suppression of NF-κB activation; Reduced TNF-α, IL-1β, IL-6. rsc.orgresearchgate.net | Attenuation of inflammation and inhibition of ferroptosis. rsc.orgresearchgate.net |
| BDNF/TrkB | Alzheimer's disease mouse models (in vivo); Hippocampal neural stem cells (in vitro) | Increased expression of BDNF and TrkB; Activation of downstream ERK/Akt pathways. nih.govnih.gov | Repair of neuronal damage, enhanced synaptic plasticity, and improved learning and memory. researchgate.netnih.govnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Icariin |
| Icaritin |
| Interleukin-6 (IL-6) |
| Interleukin-1β (IL-1β) |
| Tumor Necrosis Factor-alpha (TNF-α) |
Pharmacokinetics, Metabolism, and Bioavailability Research Preclinical Focus
In Vivo Metabolism and Metabolite Identification in Animal Models
Preclinical studies, primarily in rats, have provided valuable insights into the metabolic pathways of icariin (B1674258). Following administration, icariin undergoes significant biotransformation, leading to the formation of various metabolites. Studies utilizing techniques such as liquid chromatography coupled with mass spectrometry have identified numerous potential metabolites in biological samples like plasma, urine, and feces. nih.govnih.gov These metabolic pathways involve hydrolysis, demethylation, oxidation, and conjugation reactions. nih.gov
A key finding in preclinical metabolism studies is the rapid and extensive conversion of icariin into its metabolites, particularly after oral administration. The recovery of unmetabolized icariin in urine has been reported to be very low, suggesting that the majority of the administered dose is metabolized. nih.govfrontiersin.org
Role of Intestinal Microflora in Icariin Biotransformation
The intestinal microflora plays a crucial role in the biotransformation of orally administered icariin. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Studies in rats have shown that icariin is hydrolyzed by intestinal bacteria. frontiersin.orgfrontiersin.org This enzymatic hydrolysis by microbiota β-glucosidase is significant in releasing metabolites before absorption. frontiersin.org In vitro studies using human intestinal microflora have also demonstrated the conversion of icariin into metabolites such as icariside II, icaritin (B1674259), and desmethylicaritin. mdpi.com Specific intestinal bacteria, including Streptococcus sp., Enterococcus sp., and Blautia sp., have been identified as being involved in this biotransformation process. mdpi.com For instance, Streptococcus sp. and Enterococcus sp. strains were found to hydrolyze the glucose moiety of icariin, yielding icariside II as a metabolite. mdpi.com
Identification and Characterization of Active Metabolites (e.g., Icariside II, Icaritin)
Several active metabolites of icariin have been identified and characterized in preclinical studies. Among these, icariside II and icaritin are considered major bioactive derivatives. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org
Icariside II is often the predominant form detected in rat plasma after oral administration of icariin. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com This is in stark contrast to intravenous administration, where only a small percentage of icariin is converted to icariside II, highlighting the significant role of intestinal microbiota in its formation. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com Icariside II itself has demonstrated various pharmacological activities in preclinical models, including antifibrotic effects. frontiersin.orgfrontiersin.org
Icaritin is another important metabolite formed from icariin, often via intermediates like icariside I and icariside II, through the action of intestinal flora. frontiersin.orgfrontiersin.orgmdpi.com Icaritin has also shown biological activities, including antitumor effects in preclinical settings. nih.gov
Preclinical studies have identified a range of other metabolites in addition to icariside II and icaritin, further illustrating the complex metabolic profile of icariin in vivo. nih.govfrontiersin.org
| Metabolite | Detection in Rat (e.g., Plasma, Feces) | Formation Pathway (Proposed) |
| Icariin | Plasma, Feces, Tissues | Parent compound |
| Icariside II | Plasma, Feces | Hydrolysis (Intestinal Microflora) frontiersin.orgfrontiersin.orgmdpi.com |
| Icaritin | Feces, Plasma | Hydrolysis (via Icariside I or II) frontiersin.orgfrontiersin.orgmdpi.com |
| Desmethylicaritin | Feces | Demethylation of Icaritin mdpi.com |
| Icariside I | Feces | Hydrolysis (Intestinal Microflora) frontiersin.orgfrontiersin.org |
| Glucuronide Conjugates (e.g., Icaritin-7-O-glucuronide) | Plasma | Phase II Metabolism frontiersin.orgfrontiersin.org |
Bioavailability Enhancement Strategies in Preclinical Research
The low oral bioavailability of icariin is a significant challenge for its therapeutic application. nih.govfrontiersin.orgresearchgate.net This is attributed to factors such as poor water solubility, limited membrane permeability, and extensive first-pass metabolism, including biotransformation by intestinal microflora. frontiersin.orgresearchgate.net Preclinical research has explored various strategies to improve icariin's bioavailability.
Nanotechnology-Based Delivery Systems (e.g., Liposomes, Nanoparticles)
Nanotechnology offers promising approaches to enhance the delivery and bioavailability of poorly soluble compounds like icariin. Preclinical studies have investigated the use of various nanocarriers, including liposomes and nanoparticles. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netpharmaexcipients.com
Liposomes have been explored for encapsulating icariin to improve its intestinal hydrolysis and absorption. frontiersin.org Lipid-based nanoparticle formulations have also been developed and tested in experimental models, demonstrating improved bioavailability and therapeutic efficacy. frontiersin.orgfrontiersin.org These nanocarriers can enhance drug stability, prolong systemic activity, and potentially facilitate targeted tissue delivery. frontiersin.org For example, micelles have been investigated for the co-delivery of icariin with other agents for targeted therapy in preclinical lung cancer models, showing enhanced encapsulation efficiency and potential for effective pulmonary delivery. pharmaexcipients.com
Cyclodextrin (B1172386) Inclusion Complexes for Improved Solubility and Absorption
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, can form inclusion complexes with lipophilic drugs, thereby increasing their water solubility and potentially improving absorption. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.com
Preclinical studies have shown that the formation of inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of icariin. nih.govnih.govnih.gov This enhanced solubility can lead to improved intestinal absorption. frontiersin.orgnih.govnih.gov Studies have demonstrated that icariin/cyclodextrin inclusion complexes can result in several-fold increases in icariin solubility compared to the free compound. nih.govnih.gov Furthermore, some cyclodextrin complexes, like those with HP-β-CD, may also inhibit efflux pumps such as P-glycoprotein (Pgp), which can further contribute to improved intestinal absorption. frontiersin.orgnih.govnih.gov
| Cyclodextrin Type | Effect on Icariin Solubility | Effect on Intestinal Absorption (Preclinical) | Potential Mechanism |
| β-Cyclodextrin | Increased nih.govnih.govnih.gov | Improved nih.govnih.gov | Solubility enhancement nih.govnih.gov |
| HP-β-Cyclodextrin | Significantly Increased nih.govnih.govnih.gov | Further Improved nih.govnih.gov | Solubility enhancement and Pgp inhibition frontiersin.orgnih.govnih.gov |
Co-delivery Systems with Other Therapeutic Agents in Preclinical Studies
Preclinical research has also explored the co-delivery of icariin with other therapeutic agents, often utilizing advanced delivery systems, to achieve synergistic effects and potentially improve pharmacokinetic profiles. frontiersin.orgfrontiersin.orgpharmaexcipients.comresearchgate.net
Co-delivery systems, such as nanoparticles, have been investigated for delivering icariin alongside conventional chemotherapeutic drugs in preclinical cancer models. frontiersin.orgfrontiersin.org These systems can lead to improved circulation time and pharmacokinetics of the encapsulated agents. frontiersin.orgfrontiersin.org For instance, co-delivery systems integrating icaritin (a metabolite of icariin) with doxorubicin (B1662922) via nanoparticles have shown prolonged half-life of icaritin in preclinical studies. frontiersin.orgfrontiersin.org The use of co-delivery systems in preclinical settings aims to leverage the potential synergistic therapeutic effects of icariin or its metabolites with other drugs, while also addressing their pharmacokinetic limitations. pharmaexcipients.comresearchgate.net
Advanced Research Methodologies and Systems Biology Approaches in Icariin Studies
Integrated Omics Analyses (Metabolomics, Transcriptomics, Proteomics)
Integrated omics combines data from various molecular levels—metabolites, transcripts, and proteins—to construct a comprehensive picture of a biological system's response to a stimulus. nih.gov This approach has been pivotal in elucidating the regulatory networks involved in both the biosynthesis of icariin (B1674258) within its plant source, Epimedium, and its pharmacological effects in preclinical models. nih.govresearchgate.net
Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, offers a direct readout of physiological and pathological states. nih.gov In icariin research, metabolomic profiling has been used to identify metabolic pathways affected by the compound and to discover potential biomarkers of its efficacy. For instance, a study on rheumatoid arthritis in a rat model used ultrahigh-performance liquid chromatography coupled with mass spectrometry to analyze metabolic changes after icariin treatment. nih.gov The results indicated that icariin's therapeutic effect may be linked to the amelioration of several metabolic pathways, including amino acid metabolism, the citrate (B86180) cycle, and unsaturated fatty acid metabolism. nih.gov In this context, icariin treatment was found to decrease glutamate (B1630785) content, suggesting a regulatory role in the glutamate metabolism pathway which is linked to inflammation and pain. nih.gov
Another key application of metabolomics has been to trace the biotransformation of icariin itself after administration. Studies have identified its main metabolites in various biological samples, such as icariside II, icaritin (B1674259), and desmethylicaritin, which are produced by the action of intestinal microflora. researchgate.netmdpi.com Understanding these metabolic pathways is crucial, as the metabolites often possess their own distinct biological activities.
| Metabolite/Pathway | Biological Context | Observed Effect of Icariin | Reference |
|---|---|---|---|
| Glutamate Metabolism | Rheumatoid Arthritis Model | Regulates pathway, decreases glutamate content | nih.gov |
| Amino Acid Metabolism | Rheumatoid Arthritis Model | Amelioration of metabolic disturbance | nih.gov |
| Flavonoid Biosynthesis | Plant (Epimedium) | Key pathway for icariin synthesis | mdpi.com |
| Icariside II | Metabolism in Intestine | Major metabolite from deglycosylation | mdpi.com |
| Icaritin | Metabolism in Intestine | Active metabolite of icariin | mdpi.com |
Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing how gene expression patterns change under specific conditions. nih.gov This methodology has been applied to understand both the biosynthesis of icariin in Epimedium and its pharmacological mechanisms. In one study, time-series transcriptome analysis of Epimedium pubescens leaves identified key structural genes and transcription factors involved in the accumulation of prenylated flavonol glycosides like icariin. nih.gov The study revealed that the expression of genes such as EpPAL2, EpC4H, and EpCHS2 is tightly regulated during leaf development, correlating with icariin content. nih.gov
From a pharmacological perspective, transcriptomic analysis of cells or tissues treated with icariin can identify the genes and signaling pathways it modulates. For instance, in bone mesenchymal stem cells (BMSCs), icariin was shown to induce significant changes in gene expression signatures. researchgate.net Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses of these differentially expressed genes pointed towards the regulation of pathways critical for osteogenic differentiation. researchgate.net
Proteomics complements genomics and transcriptomics by studying the entire set of proteins expressed by a biological system. nih.gov It provides direct insights into the functional molecules that carry out cellular processes. Integrated proteomic and metabolomic analyses have been used to investigate the mechanisms of icariin in various conditions, such as osteoporosis and cyclophosphamide-induced spermatogenesis dysfunction. nih.govnih.gov
In a study on cyclophosphamide-induced testicular injury in mice, proteomic analysis identified 351 differentially expressed proteins (DEPs) in the icariin-treated group compared to the injury model group, with 174 proteins being up-regulated and 177 down-regulated. nih.gov These proteins were associated with crucial pathways like the PI3K-Akt signaling pathway, necroptosis, and mTOR signaling, suggesting that icariin exerts its protective effects by modulating these protein networks. nih.gov Similarly, in the context of osteoporosis, proteomics helped identify that icariin's multi-targeting effects involve initiating osteoblastogenesis and inhibiting adipogenesis and osteoclast differentiation. nih.gov
Network pharmacology is a computational approach that integrates polypharmacology, network biology, and systems biology to investigate the complex interactions between drugs, targets, and diseases. nih.gov This methodology is particularly well-suited for studying multi-component, multi-target traditional medicines and their active compounds like icariin. nih.govnih.gov
The typical workflow involves identifying potential targets of the compound from databases, finding genes associated with a specific disease, and then analyzing the intersection of these two sets to find common targets. youtube.com A protein-protein interaction (PPI) network is then constructed to identify hub genes and key pathways. nih.govnih.gov
Several network pharmacology studies have been conducted to predict the mechanisms of icariin. For myocardial infarction, this approach identified 61 candidate genes, with hub genes including AKT1, TP53, JUN, TNF, and EGFR. nih.gov Pathway analysis suggested that icariin's protective effect is associated with modulating responses to oxidative stress and hypoxia. nih.gov Another study on osteoarthritis identified 151 intersection targets, with SRC, MAPK1, HSP90AA1, and AKT1 being among the top hub genes. The associated pathways included the FOXO signaling pathway and the estrogen signaling pathway. nih.gov These computational predictions provide a valuable framework for subsequent experimental validation.
| Target Protein | Associated Disease Model | Predicted Role/Pathway | Reference |
|---|---|---|---|
| AKT1 | Myocardial Infarction, Osteoarthritis | Hub gene in survival and signaling pathways | nih.govnih.gov |
| TNF (Tumor Necrosis Factor) | Myocardial Infarction | Inflammatory signaling | nih.gov |
| SRC (Proto-oncogene tyrosine-protein kinase) | Osteoarthritis | Hub gene in cell growth and differentiation | nih.gov |
| MAPK1 (Mitogen-activated protein kinase 1) | Osteoarthritis | Key component of signaling pathways | nih.gov |
| HSP90AA1 | Myocardial Infarction, Osteoarthritis | Molecular chaperone involved in protein folding | nih.govnih.gov |
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are indispensable tools for dissecting the specific molecular mechanisms of compounds in a controlled environment. A wide variety of cell lines have been employed to study icariin's effects across different biological systems.
For example, human umbilical vein endothelial cells (HUVECs) have been used to investigate icariin's cardiovascular protective effects. Studies have shown that icariin can enhance the production of nitric oxide (NO) and the expression of endothelial nitric oxide synthase (eNOS) in these cells, which is crucial for maintaining endothelial function. researchgate.net In the context of neuroprotection, cultured neural cells have been used in an oxygen-glucose deprivation/reperfusion (OGD/R) model to mimic ischemia-reperfusion injury. In this model, icariin treatment protected cells by reducing the production of reactive oxygen species (ROS) and maintaining intracellular calcium homeostasis. spandidos-publications.com
Icariin's potential in bone regeneration has been studied using cell models of osteogenic differentiation, such as C2C12 myoblasts and bone marrow mesenchymal stem cells. nih.gov These studies demonstrated that icariin promotes the expression of key osteogenic marker genes like Runx2 and Osterix, and enhances alkaline phosphatase (ALP) activity, indicating a direct effect on promoting bone formation. nih.gov Furthermore, various cancer cell lines, including those for lung, liver, and oral cancers, have been used to demonstrate icariin's anti-proliferative and pro-apoptotic effects, often linked to the modulation of pathways like PI3K/Akt and NF-κB. frontiersin.org
In Vivo Animal Models for Efficacy and Mechanism Validation
While in vitro models are excellent for mechanistic studies, in vivo animal models are essential for validating the efficacy and physiological relevance of these findings in a whole-organism context. Rodent models are most commonly used in icariin research.
In a mouse model of myocardial infarction, icariin treatment was shown to alleviate cardiac fibrosis and reduce myocardial apoptosis. nih.gov The study suggested that these cardioprotective effects might be mediated through the Nrf2/HO-1 pathway, highlighting its immunomodulatory and antioxidant functions in vivo. nih.gov For neurodegenerative diseases, the APP/PS1 transgenic mouse model of cerebral amyloidosis has been utilized. Oral administration of icariin to these mice significantly attenuated the deposition of β-amyloid plaques, reduced microglial activation in the cortex and hippocampus, and restored behavioral deficits. plos.org
The anti-osteoporotic effects of icariin have been validated in ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis. nih.gov In these animals, icariin enhanced bone mineral density (BMD) and bone mineral content (BMC). nih.gov Similarly, in animal models of osteonecrosis of the femoral head, icariin demonstrated the potential to partially reverse the condition by promoting angiogenesis and regulating the activities of osteoblasts and osteoclasts. nih.gov A systematic review of rodent models of Alzheimer's disease concluded that icariin can significantly reduce Aβ deposition and improve cognitive metrics, with its neuroprotective mechanism linked to anti-inflammatory, antioxidant, and autophagy-regulating activities. amegroups.org
Molecular Docking and Computational Chemistry for Ligand-Target Interactions
Molecular docking and computational chemistry have emerged as indispensable tools in the study of Icariin, providing detailed insights into its interactions with various biological targets at a molecular level. These in silico approaches allow researchers to predict the binding affinity and orientation of Icariin within the active site of a target protein, thereby elucidating the potential mechanisms underlying its diverse pharmacological effects. By simulating the complex interplay between Icariin and its protein receptors, scientists can identify key amino acid residues involved in the interaction and characterize the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions.
Computational studies have been instrumental in validating the targets of Icariin identified through network pharmacology and other systems biology approaches. nih.gov For instance, in the context of osteoarthritis, molecular docking has been employed to confirm the binding of Icariin to key proteins implicated in the disease's pathogenesis. nih.gov These computational models provide a static but insightful snapshot of the ligand-receptor complex, offering a rational basis for understanding the structure-activity relationships of Icariin and guiding the development of novel therapeutic strategies.
Detailed Research Findings
Molecular docking simulations have been applied to investigate the interaction of Icariin with a wide array of protein targets, revealing its potential to modulate various signaling pathways. A common metric used to evaluate the binding affinity in these studies is the docking score or binding energy, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein.
One notable study focused on the interaction between Icariin and Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine. researchgate.net The molecular docking analysis revealed the formation of three hydrogen bonds between Icariin and the amino acid residues of TNF, specifically with PRO117, TYR119, and TYR110. researchgate.net This interaction is significant as TNF is a crucial target in many inflammatory diseases. nih.gov
In the context of neurodegenerative diseases, such as Alzheimer's disease, molecular docking has been used to explore the binding of Icariin to key pathological proteins. nih.gov These studies have shown that Icariin can stably bind to targets involved in the disease cascade, suggesting a potential neuroprotective role. For instance, docking studies have indicated that Icariin can interact with key targets in signaling pathways related to autophagy and apoptosis. nih.gov
Furthermore, computational analyses have been used to explore the interactions of Icariin with targets relevant to cardiovascular conditions. For example, in studies related to myocardial infarction, molecular docking has helped to validate the direct binding of Icariin to predicted hub genes, providing a deeper understanding of its cardioprotective mechanisms. nih.gov
The following tables summarize the findings from various molecular docking studies on Icariin, detailing the target proteins, the predicted binding affinities, and the key interacting amino acid residues.
| Target Protein | Binding Affinity (kcal/mol) | Therapeutic Area |
|---|---|---|
| AKT1 | -9.6 | Cancer, Neurodegenerative Diseases |
| EGFR | -9.1 | Cancer |
| ESR1 | -8.8 | Cancer, Osteoporosis |
| HSP90AA1 | -10.2 | Cancer |
| JUN | -8.5 | Cancer, Inflammation |
| MAPK1 | -9.3 | Cancer, Inflammation |
| MMP9 | -9.9 | Cancer, Arthritis |
| SRC | -9.5 | Cancer |
| TNF | -8.9 | Inflammation, Autoimmune Diseases |
| Target Protein | Interacting Amino Acid Residues | Number of Hydrogen Bonds |
|---|---|---|
| AKT1 | LEU156, GLY157, GLY159, SER158, VAL164, ALA177, LYS179, THR211, GLU228, ASP292, PHE293, GLY294 | 4 |
| EGFR | LEU718, VAL726, ALA743, LYS745, MET793, GLY796, CYS797, LEU844 | 3 |
| ESR1 | LEU346, THR347, ASP351, GLU353, LEU384, LEU387, MET388, ARG394, PHE404, LEU525 | 5 |
| HSP90AA1 | LEU48, ASN51, ASP93, ILE96, MET98, PHE138, LEU107, THR184 | 2 |
| JUN | LYS269, ASN272, ARG273, LYS276, ALA277, LEU280, SER283 | 6 |
| MAPK1 | ILE31, VAL39, ALA52, LYS54, ILE103, MET108, LEU156, CYS166 | 4 |
| MMP9 | VAL198, GLU227, HIS226, HIS236, PRO241, TYR248, LEU188, ALA189 | 3 |
| SRC | LEU273, VAL281, LYS295, MET341, THR338, GLU310, ALA390, ASP404 | 4 |
| TNF | PRO117, TYR119, TYR110 | 3 |
These computational findings provide a solid foundation for understanding the molecular mechanisms of Icariin's action. The predicted binding affinities and the identification of key interacting residues offer valuable information for structure-based drug design and the optimization of Icariin derivatives with enhanced potency and selectivity. However, it is crucial to note that these in silico results represent theoretical predictions and require experimental validation to confirm their physiological relevance.
Synergistic and Combination Research in Preclinical Models
Icariin (B1674258) in Combination with Conventional Therapies (Preclinical Focus)
Preclinical investigations have demonstrated that Icariin can synergistically enhance the effects of various conventional therapeutic agents across different disease models. In the field of oncology, studies have shown that Icariin can augment the anti-tumor activity of chemotherapy drugs. For instance, Icariin has been reported to enhance the anti-tumor activity of arsenic trioxide, potentially linked to the generation of intracellular reactive oxygen species (ROS) and the inhibition of NF-κB activity nih.gov. The combination of Icariin with docetaxel (B913) has been shown to lower the expression levels of April and VEGF in HepG2 cells, subsequently inhibiting the growth of endothelial cells nih.gov. In colon carcinoma models, Icariin (20 µM) enhanced the anti-tumor activity of 5-FU by inhibiting NF-κB activity nih.gov. A combination of Icariin (100 nM) with cisplatin (B142131) (4 µM) exhibited more effective anti-tumor activity than either agent alone nih.gov. Furthermore, Icariin (40 μg/mL) combined with gemcitabine (B846) enhanced caspase-3 activity and suppressed the expression of Bcl-2, Bcl-xL, and survivin proteins, thereby inhibiting NF-κB activity in vitro and in vivo nih.gov. This combination also enhanced the cytotoxicity of gemcitabine in GBC-SD cells and induced G0-G1 phase arrest, inhibiting cell proliferation nih.gov.
Beyond chemotherapy, preclinical studies have also investigated Icariin's combination with targeted therapies and its potential role in enhancing the effects of radiation. The combination of Icaritin (B1674259) (a derivative of Icariin) nanoparticles with ionizing radiation has shown synergistic killing effects on breast cancer cells scienceopen.com. Concurrent administration of Icaritin and cetuximab demonstrated synergistic inhibition of cell proliferation and promotion of programmed cell death in TNBC cells scienceopen.com. The combination of Icaritin with ganciclovir (B1264) significantly increased apoptosis induction in extranodal NK/T-cell lymphoma (ENKL) cells compared to Icaritin alone scienceopen.com. Epirubicin combined with Icaritin has also shown effective inhibitory effects on bladder cancer cells scienceopen.com. In glioblastoma models, Icariin, among other flavonoids, synergistically enhanced the effects of canonical chemotherapeutics like temozolomide (B1682018) (TMZ), cisplatin, chloroquine, etoposide, NaB, and ATO, mediated by the enhancement of apoptosis and the reduction of proliferation, migration, and chemoresistance mdpi.com.
In neurological preclinical models, Icariin has been explored in combination with L-DOPA for Parkinson's disease. In PC12 cells, the combination of Icariin and L-DOPA provided better neuroprotection against 6-OHDA-induced neurotoxicity than either treatment alone frontiersin.org. In parkinsonian 6-OHDA lesioned rats, Icariin conferred dopamine (B1211576) neuroprotection as a monotherapy and enhanced the benefit of L-DOPA treatment frontiersin.org.
Here is a summary of some preclinical combination findings:
| Combination Therapy | Preclinical Model/Cell Line | Observed Synergistic Effect | Relevant Mechanism | Source |
| Icariin + Arsenic trioxide | Cancer (general) | Enhanced anti-tumor activity | Increased intracellular ROS, NF-κB inhibition | nih.gov |
| Icariin + Docetaxel | HepG2 cells | Inhibited endothelial cell growth | Lowered April and VEGF expression | nih.gov |
| Icariin (20 µM) + 5-FU | Colon carcinoma cells | Enhanced anti-tumor activity | NF-κB inhibition | nih.gov |
| Icariin (100 nM) + Cisplatin (4 µM) | Cancer (general) | More effective anti-tumor activity than single agents | Not specified in snippet | nih.gov |
| Icariin (40 μg/mL) + Gemcitabine | GBC-SD cells | Enhanced cytotoxicity, inhibited cell proliferation, induced G0-G1 arrest | Enhanced caspase-3 activity, suppressed Bcl-2, Bcl-xL, survivin; NF-κB inhibition | nih.gov |
| Icaritin nanoparticles + Ionizing radiation | Breast cancer cells | Synergistic killing effects | Not specified in snippet | scienceopen.com |
| Icaritin + Cetuximab | TNBC cells | Synergistic inhibition of cell proliferation, promotion of programmed cell death | Not specified in snippet | scienceopen.com |
| Icaritin + Ganciclovir | ENKL cells | Significantly increased apoptosis induction | Not specified in snippet | scienceopen.com |
| Epirubicin + Icaritin | Bladder cancer cells | Effective inhibitory effects | Not specified in snippet | scienceopen.com |
| Icariin + Temozolomide (TMZ) | Glioblastoma (GBM) models | Synergistic enhancement of anti-GBM effects (apoptosis, reduced proliferation/migration) | Modulation of apoptosis, proliferation, motility, and chemoresistance mechanisms | mdpi.com |
| Icariin + L-DOPA | PC12 cells, 6-OHDA rats | Enhanced neuroprotection against neurotoxicity, enhanced L-DOPA benefit | Not specified in snippet | frontiersin.org |
Mechanisms Underlying Synergistic Therapeutic Effects
The synergistic effects observed in preclinical studies involving Icariin and conventional therapies are attributed to its multifaceted molecular mechanisms. Icariin has been shown to influence various signaling pathways critical for cell survival, proliferation, apoptosis, and drug resistance.
One key mechanism involves the modulation of apoptosis. Icariin can induce apoptosis by regulating the expression of proteins such as Bcl-2 and Bax, and activating caspases scienceopen.commdpi.com. This apoptotic effect can be enhanced when combined with chemotherapeutic agents mdpi.com. For instance, the combination of Icariin and gemcitabine enhanced caspase-3 activity and suppressed anti-apoptotic proteins nih.gov.
Icariin also interferes with cell cycle progression, inducing arrest in phases like G0/G1 or G1/S, which can complement the action of conventional therapies nih.govfrontiersin.org. Inhibition of proliferation is another mechanism, often linked to the modulation of pathways such as PI3K/AKT and NF-κB nih.govmdpi.comfrontiersin.org. Icariin's ability to inhibit NF-κB activity has been specifically highlighted as a mechanism contributing to its synergy with agents like arsenic trioxide and 5-FU nih.gov.
Furthermore, Icariin has demonstrated the capacity to reverse drug resistance, a major challenge in cancer treatment researchgate.net. While the specific mechanisms for resistance reversal in combination therapies require further detailed exploration, Icariin's influence on efflux proteins like P-Glycoprotein has been noted in other contexts examine.com.
In addition to direct cytotoxic effects, Icariin can modulate the tumor microenvironment and immune responses. It has been shown to inhibit angiogenesis mdpi.comfrontiersin.org. Icariin may also induce anti-tumor immunity, potentially in a CD8 T-cell-dependent manner nih.gov. Icaritin has been shown to enhance IFN-γ-induced antitumor immune responses through a CD8+ T cell-dependent mechanism, suggesting potential synergy with immune checkpoint therapy scienceopen.com.
In neurological contexts, the synergistic neuroprotective effects of Icariin with L-DOPA in Parkinson's models are associated with the amelioration of 6-OHDA-induced neurotoxicity and attenuation of neuroinflammation frontiersin.org.
The diverse mechanisms of action of Icariin, including the induction of apoptosis, cell cycle arrest, inhibition of proliferation, modulation of signaling pathways (e.g., PI3K/AKT, NF-κB), and potential effects on drug resistance and immune responses, provide a basis for its observed synergistic effects in preclinical combination studies. nih.govscienceopen.commdpi.comfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.net
Here is a summary of key mechanisms underlying synergy:
| Mechanism of Synergy | Description | Relevance in Combinations | Source |
| Apoptosis Induction | Regulation of pro- and anti-apoptotic proteins (Bax/Bcl-2), caspase activation. | Enhanced cell death when combined with agents that trigger apoptosis. | nih.govscienceopen.commdpi.commdpi.com |
| Cell Cycle Arrest | Halting cell progression at specific phases (G0/G1, G1/S). | Increased sensitivity to phase-specific conventional drugs. | nih.govfrontiersin.org |
| Inhibition of Proliferation | Modulation of signaling pathways like PI3K/AKT and NF-κB. | Reduced tumor growth and cell numbers in combination. | nih.govmdpi.comfrontiersin.org |
| NF-κB Inhibition | Suppression of a key pathway involved in inflammation, proliferation, and survival. | Contributes to enhanced anti-tumor effects with various agents. | nih.gov |
| Reversal of Drug Resistance | Potential interference with resistance mechanisms, possibly involving efflux pumps or survival pathways. | Increased effectiveness of conventional drugs that face resistance issues. | researchgate.net |
| Anti-angiogenesis | Inhibition of new blood vessel formation. | Starves tumors, potentially increasing effectiveness of systemic therapies. | mdpi.comfrontiersin.org |
| Immune Modulation | Induction of anti-tumor immunity, effects on T cells. | Potential synergy with immunotherapy agents. | nih.govscienceopen.com |
| Neuroprotection | Protection of neurons from damage, attenuation of neuroinflammation. | Relevant in combinations for neurological disorders, e.g., with L-DOPA in PD. | frontiersin.org |
Challenges and Future Directions in Icariin Research
Further Elucidation of Underexplored Molecular Mechanisms and Target Specificity
Despite extensive research, the precise molecular mechanisms underlying many of Icariin's observed effects remain to be fully elucidated. Icariin (B1674258) is known to modulate multiple signaling pathways, including PI3K/AKT, NF-κB, MAPK, and mTOR pathways, which are implicated in processes such as autophagy and apoptosis nih.gov. It has also been shown to influence pathways related to bone morphogenetic protein (BMP) signaling in the context of bone formation researchgate.net. However, the intricate interplay between these pathways and the specific molecular targets of Icariin within these cascades are not always clearly defined.
Challenges include the pleiotropic nature of Icariin, which interacts with numerous biological targets, making it difficult to pinpoint primary mechanisms of action for specific therapeutic outcomes. For instance, while Icariin has demonstrated anti-inflammatory effects by modulating markers like TNF-α and IL-1β, the exact upstream and downstream events in various inflammatory conditions require further detailed investigation researchgate.net. Similarly, its neuroprotective effects involve modulating pathways related to Aβ metabolism, neuronal apoptosis, mitochondrial oxidative stress, and synaptic structure, but the specific roles and interactions of these mechanisms need deeper exploration researchgate.net.
Future research should leverage advanced techniques such as systems pharmacology, network analysis, and high-throughput screening to comprehensively map Icariin's interactions with biological targets and pathways nih.gov. This will aid in identifying key nodes and clarifying the hierarchical relationships within the affected networks. Furthermore, studies focusing on target specificity, potentially through the use of modified Icariin derivatives or targeted delivery systems, could help to dissect the contributions of individual mechanisms to observed therapeutic effects. Understanding the nuances of how Icariin influences mitochondrial quality control and intercellular communication in specific cell types within the nervous system, for example, is crucial for its application in neurological disorders frontiersin.org.
Development of Advanced Delivery Systems for Targeted Research and Bioavailability Enhancement
A significant challenge limiting the clinical application of Icariin is its low aqueous solubility and poor oral bioavailability, which is reported to be only around 12.02% nih.gov. This necessitates the development of advanced delivery systems to improve its absorption, distribution, metabolism, and excretion profile, as well as to enable targeted delivery to specific tissues or cells.
Current research is exploring various strategies to enhance Icariin's bioavailability and therapeutic efficacy. These include pharmaceutical technologies, structural modifications, and the use of absorption enhancers researchgate.net. Nanoparticle-based technologies, such as liposomes, micelles, and nanogels, have shown promise in improving the solubility and bioavailability of Icariin and its metabolites nih.govresearchgate.netfrontiersin.org. For instance, lipid-based nanoparticle formulations have been developed to enhance pulmonary targeting and therapeutic efficacy in models of fibrotic lung tissues frontiersin.org. Self Nanoemulsifying Drug Delivery Systems (SNEDDS and Solid-SNEDDS) have also been investigated, demonstrating improved dissolution and potentially enhanced aphrodisiac effects of Icariin in preclinical studies japer.injazindia.com.
Complexation with cyclodextrins, particularly β-cyclodextrin and hydroxypropyl-β-cyclodextrin, has been shown to increase Icariin's water solubility and improve intestinal absorption, partly by suppressing P-glycoprotein activity nih.gov. Colon-specific delivery systems using alginate-chitosan microspheres have also been explored to delay Icariin release until it reaches the colon nih.gov.
Future directions in delivery system development involve the design of smart and responsive nanocarriers that can release Icariin in a controlled manner at the target site, potentially triggered by specific physiological conditions such as pH or enzyme activity. Research should also focus on developing delivery systems that can effectively cross biological barriers, such as the blood-brain barrier, for treating neurological disorders nih.gov. The table below summarizes some of the advanced delivery systems being investigated for Icariin:
| Delivery System Type | Examples Investigated | Reported Benefits | References |
| Nanoparticle-based systems | Liposomes, Micelles, Nanogels, Polymeric Nanoparticles | Improved solubility, enhanced bioavailability, targeted delivery | nih.govresearchgate.netfrontiersin.org |
| Self Nanoemulsifying Drug Delivery Systems (SNEDDS) | SNEDDS, Solid-SNEDDS (with oils like shark liver oil) | Enhanced solubility and dissolution, improved aphrodisiac effect in preclinical models | japer.injazindia.com |
| Cyclodextrin (B1172386) Complexes | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Increased water solubility, improved intestinal absorption, P-gp suppression | nih.gov |
| Microspheres | Alginate-chitosan microspheres | Colon-specific delivery | nih.gov |
Identification of Novel Therapeutic Applications in Diverse Preclinical Disease Models
Preclinical research has indicated Icariin's potential in a wide array of disease models, including cardiovascular diseases, osteoporosis, neurological disorders, cancer, and inflammatory conditions mdpi.comfrontiersin.org. However, there is a continuous need to identify and validate novel therapeutic applications in diverse preclinical settings, exploring its effects on less-studied diseases and specific disease subtypes.
Recent preclinical studies have investigated Icariin's effects in models of osteonecrosis of the femoral head (ONFH), demonstrating its potential in reversing the condition, likely through promoting angiogenesis, anti-apoptosis, and regulating osteoblast and osteoclast activities frontiersin.orgnih.gov. Icariin has also shown promise in ameliorating pulmonary inflammation and fibrotic progression in lung tissue models by downregulating inflammatory cytokines and modulating immune cell distribution frontiersin.org. Its metabolites, such as icaritin (B1674259) and icariside II, are also being explored for their antifibrotic effects in various organ systems frontiersin.orgfrontiersin.org.
Future research should focus on exploring Icariin's potential in complex diseases with multifaceted pathogenesis, such as autoimmune disorders, metabolic diseases, and age-related conditions, where its multi-target pharmacological profile might offer advantages. Studies are needed to investigate its effects on specific cell types and molecular pathways involved in these diseases. For example, further research into how Icariin influences mitochondrial function and inflammatory responses in the context of neurodegenerative diseases could open new therapeutic avenues frontiersin.org. Preclinical studies should also aim to identify optimal dosages and treatment durations for specific disease models, potentially guided by meta-analysis and machine learning approaches to refine experimental design and enhance translational potential researchgate.net.
| Preclinical Disease Model Investigated | Reported Effects of Icariin | Potential Mechanisms Involved | References |
| Osteonecrosis of the Femoral Head (ONFH) | Reversal of ONFH, improved bone pathology, increased bone mineral density, improved bone-related parameters | Promotion of angiogenesis, anti-apoptosis, regulation of osteoblast and osteoclast activities | frontiersin.orgnih.gov |
| Pulmonary Fibrosis | Amelioration of inflammation and fibrotic progression | Downregulation of inflammatory cytokines (TNF-α, IL-1β), modulation of immune cells, regulation of Hippo/YAP pathway | frontiersin.org |
| Alzheimer's Disease | Amelioration of cognitive deficits, neuroprotection, inhibition of neuronal apoptosis, attenuation of mitochondrial oxidative stress, improvement of synaptic structure, mitigation of neuroinflammation | Modulation of Aβ, NF-κB, MAPK, ERK, PERK/Eif2α, PPARγ, TAK1/IKK/NF-κB, JNK/p38 MAPK, BDNF/TrkB/Akt pathways | nih.govresearchgate.net |
| Intervertebral Disc Degeneration (IDD) | Promotion of disc repair, delaying IDD progression | Anti-inflammatory actions, oxidative stress mitigation, modulation of bone and collagen metabolism, inhibition of ferroptosis and pyroptosis | nih.gov |
| Osteoporosis | Osteogenic effects, improved bone mineral density | Wnt/β-catenin and BMP signaling pathways, induction of BMP-2 and BMP-4, upregulation of Osx, RUNX2, collagen type I | researchgate.netfrontiersin.org |
| Gallbladder Cancer | Antitumor activity, potentiation of gemcitabine's antitumor activity | Suppression of NF-κB activity | hznu.edu.cn |
| Primary Ovarian Insufficiency | Improved injured ovary structure and function | Increasing expression of Nrf2/HO-1/Sirt1 pathway, increasing expression of Treg cells | mdpi.com |
| Spermatozoa Quality Impairment | Increased sperm concentration, increased serum testosterone (B1683101) concentration, positive regulation of antioxidant genes | Counteracting nicotine-induced stress | mdpi.com |
Leveraging Synthetic Biology and Metabolic Engineering for Sustainable and Scalable Production
The traditional methods of obtaining Icariin through plant extraction face challenges such as low yield, variability in content depending on plant species and growing conditions, and environmental concerns associated with large-scale cultivation and extraction processes nih.govcolab.ws. To address these limitations and ensure a sustainable and scalable supply of Icariin and its valuable metabolites, leveraging synthetic biology and metabolic engineering approaches for microbial production is a promising future direction.
Research is ongoing to engineer microbial cell factories, such as Yarrowia lipolytica and yeast, for the de novo biosynthesis of Icariin and its derivatives like icaritin nih.govcolab.wsresearchgate.net. By introducing and optimizing the genes encoding the enzymes involved in the Icariin biosynthesis pathway, researchers aim to create microbial strains that can efficiently convert simple carbon sources into these complex flavonoid compounds nih.gov.
Challenges in this area include identifying and optimizing the expression of all the necessary enzymes in the metabolic pathway, which can be complex and involve enzymes from different plant species nih.gov. Metabolic engineering strategies focus on enhancing the supply of precursor molecules, balancing the activity of enzymes in the pathway, and minimizing the production of unwanted byproducts nih.gov. For example, modifying the mevalonate (B85504) pathway to enhance the supply of dimethylallyl pyrophosphate (DMAPP), a key precursor for prenylated flavonoids like Icariin, has been explored nih.gov.
Future efforts will involve further optimizing the metabolic pathways through genetic manipulation, enzyme engineering, and process optimization to achieve higher yields and productivity. The use of systems biology approaches to model and understand the microbial metabolism will be crucial for rational design of engineered strains acs.org. Developing robust and stable microbial cell factories that can be scaled up for industrial production is the ultimate goal.
Bridging Preclinical Findings to Translational Research Paradigms
While preclinical studies provide a strong foundation for the potential therapeutic applications of Icariin, a significant challenge lies in translating these findings into successful clinical research and ultimately into clinical practice. The transition from in vitro and animal studies to human trials requires careful consideration of various factors, including pharmacokinetics, pharmacodynamics, safety, efficacy, and appropriate patient populations.
One of the key challenges in translation is the observed difference in pharmacokinetics and metabolism between animal models and humans. While preclinical studies might show promising results, the low bioavailability and complex metabolism of Icariin in humans can lead to lower systemic exposure and potentially different therapeutic outcomes frontiersin.orgnih.gov. Bridging this gap requires conducting comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models and, eventually, in humans to understand how Icariin is absorbed, distributed, metabolized, and excreted, and how it interacts with its targets in the human body.
Another challenge is the need for standardized treatment protocols and well-designed clinical trials. Preclinical studies often vary in terms of dosage, duration of treatment, and disease models used, making it difficult to compare results and establish clear guidelines for clinical investigation researchgate.netnih.gov. Rigorous, multi-center clinical trials with standardized protocols, appropriate control groups, and relevant clinical endpoints are essential to validate the therapeutic efficacy and safety of Icariin in human populations nih.gov. Methodological issues in preclinical studies, such as a lack of randomization, blinding, and sample size calculation, also need to be addressed to improve the quality and translational potential of the findings frontiersin.orgnih.gov.
Future translational research paradigms should focus on:
Conducting dose-ranging studies in humans to determine optimal and safe therapeutic doses.
Investigating the efficacy of Icariin in specific patient populations and disease stages based on promising preclinical data.
Exploring the potential of Icariin as an adjunct therapy in combination with existing treatments.
Utilizing biomarkers identified in preclinical studies to monitor treatment response and patient stratification.
Addressing ethical considerations and regulatory requirements for bringing a natural compound like Icariin through the clinical development process.
The integration of systematic reviews and machine learning can aid in synthesizing existing preclinical data, identifying optimal parameters for future studies, and potentially predicting the likelihood of clinical success researchgate.net. Overcoming the translational gap is crucial for Icariin to move from a promising preclinical agent to a clinically validated therapeutic option.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
